5-Bromo-2-fluoroisonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWPLZQKZLPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266862 | |
| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-40-8 | |
| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore logical synthetic routes, and discuss its reactivity and applications as a versatile building block for novel molecular entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 1214377-40-8) is a substituted pyridinecarboxylic acid. The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a carboxylic acid—on the pyridine scaffold imparts a unique combination of reactivity and physicochemical characteristics. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the carboxylic acid is a key acidic handle for derivatization. The bromo and fluoro substituents are critical for modulating electronic properties and providing vectors for synthetic diversification.
The fluorine at the 2-position significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to non-fluorinated analogs. The bromine at the 5-position serves as an essential functional handle, primarily for transition metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.
| Property | Value | Source |
| CAS Number | 1214377-40-8 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [3][4] |
| Molecular Weight | 220.00 g/mol | [3][4] |
| Appearance | Off-white to light brown powder | [5] |
| Melting Point | 207-209 °C | [5] |
| Boiling Point | 406.7 ± 45.0 °C (Predicted) | [5] |
| Density | 1.903 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (acid) | 2.05 ± 0.10 (Predicted) | [3][5] |
| Solubility | Soluble in DMSO, Methanol | [6][7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][5] |
Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. This allows for selective chemical transformations at different sites of the molecule.
Caption: Key reactive centers of the molecule enabling diverse chemical transformations.
-
Carboxylic Acid Group : This is the most straightforward handle for modification. It readily undergoes esterification or, more importantly for medicinal chemistry, amide bond formation using standard coupling reagents (e.g., HATU, HOBt/EDC). This allows for the attachment of various amine-containing fragments.
-
Bromine Atom : The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, alkyl, or amino substituents.
-
Fluorine Atom : The electron-withdrawing nature of the adjacent pyridine nitrogen and the carboxylic acid group activates the C-F bond towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides or thiolates, can displace the fluoride, although this typically requires more forcing conditions than reactions at the other sites.
Synthesis Methodologies
Caption: A plausible synthetic pathway from a commercially available starting material.
Protocol 1: Representative Synthesis via Bromination
This protocol is a representative method based on standard halogenation procedures for pyridine rings.[8][9] The choice of a strong acid medium is crucial as it protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, this deactivation is overcome by the harsh conditions (oleum and heat), directing the incoming electrophile (bromine) to the 3- or 5-position.
Objective: To synthesize this compound from 2-fluoroisonicotinic acid.
Materials:
-
2-Fluoroisonicotinic acid
-
Oleum (20% SO₃)
-
Liquid Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Ice
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, carefully add 2-fluoroisonicotinic acid (1 equivalent).
-
Acidification: Cool the flask in an ice bath and slowly add oleum (5-10 volumes) with stirring. Causality Note: Oleum serves as both the solvent and a catalyst, ensuring the pyridine ring is sufficiently activated for bromination under these deactivating conditions.
-
Bromine Addition: Slowly add liquid bromine (1.1-1.5 equivalents) via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 8-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Trustworthiness Note: This step must be performed slowly in a well-ventilated fume hood, as it is highly exothermic and will release SO₂/SO₃ and HBr fumes.
-
Workup: The acidic solution will likely contain a precipitate. Neutralize the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Isolation: Adjust the pH of the solution to ~3-4 with a strong base (e.g., 50% NaOH) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Applications in Research and Development
The true value of this compound lies in its role as a versatile building block, particularly in the synthesis of pharmacologically active compounds and functional materials.
Caption: A schematic of the Suzuki reaction, a key application for this building block.
-
Medicinal Chemistry: Halogenated heterocycles are privileged scaffolds in drug design. The derivatives of this acid are explored as potential inhibitors of kinases, polymerases, and other enzymes central to disease pathways.[10] The quinazolinone core, often derived from related building blocks, is a known ATP-binding site mimic used in developing oncology drugs.[10] The 5-bromo position allows for the systematic exploration of the chemical space around the core molecule (a process known as Structure-Activity Relationship or SAR), which is fundamental to optimizing a drug candidate's potency and selectivity.
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on novel heterocyclic cores. The unique electronic and steric properties imparted by the fluoro and bromo substituents can lead to compounds with enhanced efficacy and new modes of action.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and photoluminescent materials.[11] The carboxylic acid group can coordinate with metal centers, while the 5-position can be functionalized to tune the electronic properties or link units into larger polymeric structures.[11]
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not provided, the key features of the ¹H and ¹³C NMR spectra can be predicted based on established principles and data from analogous structures.[12][13][14]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H NMR | ~8.6 | Doublet (d) | ~2-3 Hz | Proton at C6, coupled to F at C2. |
| ~8.2 | Doublet (d) | ~5-7 Hz | Proton at C3, coupled to F at C2. | |
| ¹³C NMR | ~165 | Singlet | - | Carboxylic acid carbon (C=O). |
| ~160 | Doublet | Large (~240 Hz) | C2, directly attached to Fluorine. | |
| ~150 | Doublet | Small (~5 Hz) | C6, meta to Fluorine. | |
| ~140 | Doublet | Medium (~15 Hz) | C3, ortho to Fluorine. | |
| ~125 | Singlet | - | C4, bearing the carboxyl group. | |
| ~118 | Doublet | Small (~4 Hz) | C5, bearing the Bromine. |
Disclaimer: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Safety and Handling
As with related halogenated aromatic acids, this compound should be handled with appropriate care in a laboratory setting.[15][16]
-
Hazard Classification: This chemical is considered hazardous. It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[15][19] All handling of the powder should be done in a chemical fume hood to avoid inhalation.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16]
-
In case of skin contact: Wash off with soap and plenty of water.[15]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
This guide provides a foundational understanding of this compound, highlighting its significance as a versatile chemical intermediate. Its well-defined reactive sites and valuable physicochemical properties make it a powerful tool for chemists in both academic and industrial research.
References
- 1. This compound | 1214377-40-8 [chemicalbook.com]
- 2. This compound - [nashpharmatech.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-5-fluoroisonicotinic acid | 885588-12-5 [amp.chemicalbook.com]
- 6. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 7. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 8. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 9. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. ossila.com [ossila.com]
- 12. rsc.org [rsc.org]
- 13. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. nbinno.com [nbinno.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoroisonicotinic acid, bearing the CAS number 1214377-40-8, has emerged as a pivotal structural motif in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine scaffold, offers a trifecta of reactive sites. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its versatile applications in the construction of complex molecular architectures, particularly in the development of novel therapeutics. Detailed experimental protocols for key transformations, such as Suzuki-Miyaura coupling and amide bond formation, are presented to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Multifunctional Scaffold
In the quest for novel therapeutic agents, the design and synthesis of functionalized heterocyclic compounds are of paramount importance. This compound stands out as a valuable building block due to the orthogonal reactivity of its substituents. The pyridine core is a common feature in many biologically active molecules, and the presence of strategically placed halogens and a carboxylic acid allows for selective and sequential modifications.
The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the bromine at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the introduction of diverse side chains and the modulation of physicochemical properties. This multi-faceted reactivity makes this compound a highly sought-after intermediate in the synthesis of complex drug candidates, including but not limited to, inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1214377-40-8 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A proposed two-step synthesis is outlined below:
Step 1: Halogen Exchange to Introduce Fluorine
The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the bromine atoms with fluorine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.
-
Reaction: 2,5-Dibromopyridine is treated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The reaction may be facilitated by a phase-transfer catalyst.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 6-positions towards nucleophilic attack. The use of a polar aprotic solvent enhances the nucleophilicity of the fluoride ion.
Step 2: Introduction of the Carboxylic Acid Group
The second step involves the introduction of a carboxylic acid group at the 4-position. This can be achieved through a metal-halogen exchange followed by carboxylation.
-
Reaction: The resulting 5-bromo-2-fluoropyridine is cooled to a low temperature (e.g., -78 °C) and treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (THF). This generates a lithiated intermediate at the 4-position. This intermediate is then quenched with solid carbon dioxide (dry ice) to afford the lithium carboxylate salt, which upon acidic workup yields this compound.
-
Rationale: The fluorine at the 2-position and the bromine at the 5-position direct the deprotonation to the 4-position. The low temperature is crucial to prevent side reactions.
An In-depth Technical Guide to 5-Bromo-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of therapeutic agents, owing to its ability to engage in various biological interactions. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this heterocyclic core significantly modulates the physicochemical and pharmacological properties of the resulting molecules. 5-Bromo-2-fluoroisonicotinic acid has emerged as a particularly valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for diversification, enabling the synthesis of complex molecular architectures for the development of novel therapeutics, especially in the realm of targeted therapies like enzyme inhibition.
Physicochemical Properties and Molecular Structure of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
Molecular Structure and Weight
The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a carboxylic acid group at the 4-position (the "isonicotinic" position).
The molecular formula of this compound is C₆H₃BrFNO₂. Based on the atomic weights of its constituent elements, the calculated molecular weight is approximately 220.00 g/mol .[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1214377-40-8 | [4][5] |
| Molecular Formula | C₆H₃BrFNO₂ | [6][7] |
| Molecular Weight | 220.00 g/mol | [6][7] |
| Appearance | Typically a yellow powder | [7] |
| Storage Temperature | 2-8°C under inert gas (e.g., Argon) | [7] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six signals for the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group would appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the attached halogens and the carboxylic acid group.[8][10]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group of the carboxylic acid would appear around 1700 cm⁻¹.[11][12][13][14]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (approximately equal intensities for M and M+2).[15]
References
- 1. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - [nashpharmatech.com]
- 5. This compound | 1214377-40-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-fluoroisonicotinic Acid
This guide provides an in-depth technical overview of the essential spectroscopic methods required for the structural confirmation and purity assessment of 5-Bromo-2-fluoroisonicotinic acid (CAS No: 1214377-40-8), a key heterocyclic building block in contemporary drug discovery and materials science. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methodologies for the comprehensive characterization of this and similar fluorinated pyridine derivatives.
Introduction and Analytical Strategy
This compound is a trifunctionalized pyridine ring, presenting a unique substitution pattern that is valuable for creating complex molecular architectures. The precise arrangement of the bromo, fluoro, and carboxylic acid moieties dictates its reactivity and suitability as a synthetic intermediate. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any application.
The analytical strategy detailed herein employs a tripartite approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This combination provides orthogonal data points that, when synthesized, deliver a conclusive and trustworthy assessment of the material's identity, purity, and integrity.
The following sections will not only present detailed experimental protocols but also explain the scientific rationale behind the selection of specific parameters, empowering the user to adapt these methods as needed.
Molecular Structure and Spectroscopic Assignments
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The IUPAC name, this compound, defines the connectivity and substitution pattern on the pyridine ring. For clarity in the subsequent discussion of NMR data, the following atom numbering scheme will be used:
A simple representation of the atom numbering for discussion. Note: The correct IUPAC name is this compound, where the carboxylic acid is at position 4.
A more accurate representation for discussion is as follows:
-
C2: Attached to Fluorine
-
C3: Protonated (H3)
-
C4: Attached to Carboxylic Acid
-
C5: Attached to Bromine
-
C6: Protonated (H6)
This structure has two aromatic protons (H3 and H6) and one fluorine atom, which will give rise to characteristic signals and coupling patterns in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the elucidation of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.
Rationale for Experimental Choices
-
Solvent Selection: The compound's acidic proton and potential for hydrogen bonding necessitate the use of a polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual water peak does not interfere with the aromatic proton signals.
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point.[1] For ¹⁹F NMR, a common external reference is trifluoroacetic acid (TFA) or CFCl₃.[2][3]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) is recommended to achieve better signal dispersion and simplify the interpretation of coupling patterns.[1]
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of aromatic and acidic protons (e.g., 0-16 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH and quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is typically rapid.[4]
-
Both proton-coupled and -decoupled spectra can be informative to observe H-F couplings.
-
Data Interpretation and Expected Results
The following table summarizes the expected NMR data based on established principles of chemical shifts and coupling constants for substituted pyridines.
| Experiment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H NMR | ~14-15 | Broad Singlet (s) | COOH |
| ~8.7 | Singlet (or narrow doublet due to ⁴J H-F) | H-6 | |
| ~8.0 | Doublet (d), J ≈ 4-5 Hz | H-3 | |
| ¹³C NMR | ~165 | Singlet (s) | C=O (Carboxylic Acid) |
| ~162 | Doublet (d), ¹J C-F ≈ 240-250 Hz | C-2 (C-F) | |
| ~149 | Doublet (d), ³J C-F ≈ 3-5 Hz | C-6 | |
| ~145 | Singlet (s) | C-4 (C-COOH) | |
| ~120 | Doublet (d), ²J C-F ≈ 20-25 Hz | C-3 | |
| ~118 | Doublet (d), ³J C-F ≈ 3-5 Hz | C-5 (C-Br) | |
| ¹⁹F NMR | ~ -70 to -80 | Singlet (or narrow multiplet from H-coupling) | C2-F |
Note: These are predicted values. Actual experimental values may vary based on concentration, temperature, and specific instrument calibration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of a chemical compound. A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.
Rationale for Method Design
-
Column Choice: A C18 stationary phase is the workhorse for RP-HPLC and is well-suited for retaining moderately polar compounds like this compound. A column with dimensions like 150 x 4.6 mm and a 3.5 or 5 µm particle size offers a good balance of resolution and analysis time.[5]
-
Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is optimal. The acid (e.g., 0.1% formic or phosphoric acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid group (pKa is likely low).[6] Analyzing the analyte in its neutral, protonated form prevents poor peak shape (tailing) that arises from secondary interactions with the silica backbone of the column.[6]
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength between 254 nm and 265 nm is expected to provide excellent sensitivity.[5]
Detailed Experimental Protocol: HPLC Purity Analysis
Caption: Workflow for HPLC purity validation.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 1:1 mixture of acetonitrile and water. Dilute this stock to a working concentration of ~0.1 mg/mL using the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity value of ≥98% is typically expected for a high-quality sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the compound's identity by measuring its molecular weight. The technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.
Rationale for Method Design
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic or basic functional groups. For this compound, analysis in both positive and negative ion modes is recommended.
-
Positive Mode (ESI+): The pyridine nitrogen can be protonated, yielding the [M+H]⁺ ion.
-
Negative Mode (ESI-): The carboxylic acid will be readily deprotonated, yielding the [M-H]⁻ ion.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is sufficient for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further increasing confidence in the elemental composition.
Detailed Experimental Protocol: LC-MS Analysis
-
LC System: Use the same column and mobile phase system as described for the HPLC analysis. Using formic acid is crucial as it is a volatile buffer compatible with MS.[6]
-
MS System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Scan in both positive and negative modes.
-
Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).
-
Compare the observed m/z values with the calculated theoretical values.
-
Expected Results
The molecular formula of this compound is C₆H₃BrFNO₂.
-
Calculated Monoisotopic Mass: 218.93 Da
-
Expected ESI+ Ion ([M+H]⁺): m/z 219.94
-
Expected ESI- Ion ([M-H]⁻): m/z 217.92
A key feature to observe in the mass spectrum is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Integrated Spectroscopic Analysis
The true power of this analytical workflow lies in the integration of all three techniques.
Caption: Integrated workflow for compound validation.
A sample of this compound can be considered structurally confirmed and of high purity if, and only if, it meets the following criteria:
-
The ¹H, ¹³C, and ¹⁹F NMR spectra are consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns.
-
The HPLC chromatogram shows a single major peak with an area percentage of ≥98%.
-
The LC-MS analysis confirms the expected molecular weight and displays the characteristic 1:1 isotopic doublet for a monobrominated compound.
By adhering to these rigorous, multi-technique protocols, researchers can proceed with confidence, knowing that their starting material is well-characterized and fit for purpose.
References
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoroisonicotinic Acid and Its Derivatives
This guide provides a comprehensive overview of the synthetic pathways for 5-bromo-2-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. We will delve into the strategic considerations behind the synthesis of the core molecule and explore the subsequent derivatization reactions that unlock a diverse chemical space for drug discovery and development professionals.
The Strategic Importance of this compound in Drug Discovery
This compound is a highly valued scaffold in medicinal chemistry. The strategic placement of the bromine and fluorine atoms, combined with the carboxylic acid moiety on the pyridine ring, offers multiple avenues for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, a crucial aspect in modern drug design.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the carboxylic acid group provides a ready site for amidation and esterification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. These features make this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[2][3][4]
Synthesis of the Core Moiety: this compound
The synthesis of this compound can be strategically approached through a multi-step process, commencing from readily available starting materials. A plausible and efficient route involves the synthesis of the precursor 5-bromo-2-fluoro-4-picoline, followed by its oxidation to the desired carboxylic acid.
Part 1: Synthesis of 5-Bromo-2-fluoro-4-picoline
The initial phase of the synthesis focuses on the construction of the substituted pyridine ring. A common method involves the diazotization of an aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction.
Experimental Protocol:
-
Bromination of 2-Amino-4-picoline: The synthesis begins with the bromination of 2-amino-4-picoline. This can be achieved using a bromide-bromate couple in an aqueous medium, which is an environmentally benign approach.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting 5-bromo-2-amino-4-picoline is then subjected to a diazotization reaction using a nitrite source, such as sodium nitrite, in the presence of a strong acid like anhydrous hydrogen fluoride. The intermediate diazonium salt is then thermally decomposed to yield 5-bromo-2-fluoro-4-picoline.[5]
A patent describes a similar process where 5-bromo-2-amino-4-picoline is dissolved in anhydrous hydrogen fluoride, and sodium nitrite is added at low temperatures (-78 °C). The reaction mixture is then warmed to allow for the fluorodediazoniation to occur, yielding the desired 5-bromo-2-fluoro-4-picoline with a reported yield of 84.5%.[5]
Workflow for the Synthesis of 5-Bromo-2-fluoro-4-picoline:
Caption: Synthetic route to 5-bromo-2-fluoro-4-picoline.
Part 2: Oxidation to this compound
The final step in the synthesis of the core molecule is the oxidation of the methyl group of 5-bromo-2-fluoro-4-picoline to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.
Experimental Protocol:
A common and effective method for the oxidation of a methyl group on a pyridine ring is the use of potassium permanganate (KMnO4) in an aqueous solution.[6]
-
Reaction Setup: 5-bromo-2-fluoro-4-picoline is suspended in water.
-
Addition of Oxidant: Potassium permanganate is added portion-wise to the reaction mixture while maintaining the temperature between 85-90 °C.[6]
-
Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by filtering off the manganese dioxide byproduct. The filtrate is then acidified to precipitate the this compound, which can be collected by filtration and purified by recrystallization.
Workflow for the Oxidation Step:
Caption: Oxidation of the methyl group to a carboxylic acid.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | 2-Amino-4-picoline | Brominating Agent | 5-Bromo-2-amino-4-picoline | High | [5] |
| 2 | 5-Bromo-2-amino-4-picoline | NaNO2, HF | 5-Bromo-2-fluoro-4-picoline | ~85% | [5] |
| 3 | 5-Bromo-2-fluoro-4-picoline | KMnO4, H2O | This compound | Moderate to High | [6] |
Synthesis of Derivatives: Expanding the Chemical Space
The true utility of this compound lies in its capacity to be readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom and the carboxylic acid group are the primary handles for these modifications.
C-C and C-N Bond Formation via Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This is a widely used method for synthesizing biaryl compounds.[7]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of amino groups at the 5-position.[7]
General Workflow for Cross-Coupling Reactions:
Caption: Key cross-coupling reactions for derivatization.
Amide Bond Formation
The carboxylic acid moiety is readily converted into amides, which are prevalent in many drug molecules. This transformation is typically achieved using a coupling agent.
Experimental Protocol for Amide Synthesis:
-
Activation of the Carboxylic Acid: this compound is treated with a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Addition of the Amine: The desired amine is then added to the activated acid to form the corresponding amide.
-
Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Representative Reaction Conditions for Derivatization:
| Reaction Type | Key Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-fluoroisonicotinic acid |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 5-Amino-2-fluoroisonicotinic acid derivative |
| Amide Formation | Amine, Coupling Agent (e.g., HATU), Base | 5-Bromo-2-fluoroisonicotinamide derivative |
Conclusion
This compound is a pivotal building block in the synthesis of novel and diverse molecular entities for drug discovery. The synthetic routes outlined in this guide provide a robust framework for its preparation and subsequent derivatization. By leveraging the strategic functionalization of this core scaffold, researchers can efficiently generate libraries of compounds for high-throughput screening and lead optimization, ultimately accelerating the development of new therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
5-Bromo-2-fluoroisonicotinic Acid: A Versatile Heterocyclic Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridine Carboxylic Acids in Synthesis
In the landscape of modern medicinal and agricultural chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous bioactive molecules. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this heterocyclic framework imbues it with unique chemical properties that are highly sought after in the design of novel drugs and agrochemicals. 5-Bromo-2-fluoroisonicotinic acid, a disubstituted pyridine derivative, has emerged as a powerful building block, offering a combination of reactivity and structural features that enable the efficient construction of complex molecular architectures.
The presence of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, enhancing its metabolic stability and influencing its binding affinity to biological targets. Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions. The carboxylic acid group at the 4-position provides a convenient point for amide bond formation and other derivatizations, further expanding its synthetic utility. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1214377-40-8 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Likely a solid, potentially a yellow powder | [2] |
| Predicted pKa | 2.05 ± 0.10 | [2] |
| Predicted Boiling Point | 406.7°C at 760 mmHg | [2] |
| Predicted Density | 1.903 g/cm³ | [2] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a doublet, coupled to the fluorine atom at the 2-position. The proton at the 3-position would appear as a singlet or a narrow doublet with a small coupling to the fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be indicative of the substitution pattern.
-
IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ for the carboxylic acid.[3][4][5][6][7] A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹.[5][6] C-F and C-Br stretching vibrations will be present in the fingerprint region. The spectrum will also show characteristic bands for the pyridine ring vibrations.[3][4][5][6][7]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).[8] Fragmentation patterns would likely involve the loss of CO₂, the carboxylic acid group, and halogen atoms.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, leveraging the reactivity of appropriately substituted pyridine precursors. A plausible and efficient method involves a halogen exchange reaction followed by carboxylation, as suggested by patent literature.[9]
Proposed Synthetic Pathway:
A potential synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Bromo-2-fluoropyridine
This step involves a nucleophilic aromatic substitution reaction to replace the bromine atom at the 2-position with fluorine.
-
To a stirred suspension of potassium fluoride (X eq.) and a phase-transfer catalyst (e.g., Kryptofix 222 or a quaternary ammonium salt) in a suitable high-boiling aprotic solvent (e.g., DMSO or sulfolane), add 2,5-dibromopyridine (1.0 eq.).
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and monitor the progress of the reaction by GC-MS or TLC. The selective replacement of the more activated bromine at the 2-position is expected.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-fluoropyridine.
Step 2: Synthesis of this compound
This transformation can be achieved via a directed ortho-metalation followed by quenching with carbon dioxide.
-
Dissolve 5-Bromo-2-fluoropyridine (1.0 eq.) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 eq.), dropwise to the reaction mixture. The lithium will selectively deprotonate the 4-position, directed by the fluorine and nitrogen atoms.
-
Stir the resulting solution at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metalation.
-
Bubble dry carbon dioxide gas through the reaction mixture or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
To isolate the product, acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine ring is adorned with a carboxylic acid, a fluorine atom, and a bromine atom, each offering distinct opportunities for chemical modification.
Key reaction pathways for this compound.
1. Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position:
The bromine atom at the 5-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming C-C bonds. This reaction is widely used in the synthesis of biaryl compounds.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to substituted alkynylpyridines.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of amines, leading to the synthesis of substituted aminopyridines.
-
Heck Coupling: The reaction with alkenes allows for the introduction of vinyl groups.
2. Nucleophilic Aromatic Substitution at the Fluorine Position:
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by a variety of nucleophiles.[10]
-
Amination: Reaction with primary or secondary amines can introduce amino substituents at the 2-position.
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the fluorine to form ethers.
-
Thiolation: Thiols can be used to introduce thioether functionalities.
The relative reactivity of the bromine and fluorine substituents can often be controlled by the choice of reaction conditions, allowing for selective functionalization of the molecule.
3. Transformations of the Carboxylic Acid Group:
The carboxylic acid at the 4-position is a versatile functional group that can undergo a range of standard transformations.
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDCI, DCC) is a straightforward method for synthesizing a wide variety of amides.
-
Esterification: Reaction with alcohols under acidic conditions or via the acid chloride provides the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Applications in Drug Discovery and Agrochemicals
While specific examples detailing the use of this compound in the synthesis of commercial drugs or agrochemicals are not widely reported in publicly accessible literature, its structural motifs are present in numerous bioactive compounds. The 5-bromo-2-fluoropyridine core is a key component in various pharmaceutical candidates.[10] The strategic incorporation of fluorine and bromine on a pyridine ring is a common strategy in the development of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents can be fine-tuned to achieve desired potency and selectivity.
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous for developing drugs that can cross the blood-brain barrier.
-
Antiviral and Antibacterial Agents: Many pyridine derivatives exhibit antimicrobial properties.
In the agrochemical sector, fluorinated and brominated heterocycles are utilized in the development of:
-
Herbicides: The unique electronic properties of the substituted pyridine ring can be exploited to design molecules that selectively inhibit key enzymes in weeds.
-
Fungicides and Insecticides: The introduction of halogens can enhance the efficacy and spectrum of activity of fungicidal and insecticidal compounds.[11]
The versatility of this compound makes it an attractive starting material for the construction of libraries of diverse compounds for high-throughput screening in both drug discovery and agrochemical research.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis. Its unique combination of a fluorinated pyridine core, a reactive bromine handle for cross-coupling reactions, and a modifiable carboxylic acid function provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. The insights into its synthesis, reactivity, and potential applications provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important heterocyclic scaffold in their pursuit of novel and impactful chemical entities.
References
- 1. This compound - [nashpharmatech.com]
- 2. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]
- 3. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. ossila.com [ossila.com]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Preamble: Beyond a Simple Halogen
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transcended mere chemical curiosity to become a cornerstone of rational drug design.[1][2] This guide eschews a superficial overview, instead delving into the nuanced physicochemical principles that underpin the profound impact of this small yet powerful atom. As drug development professionals, understanding the "why" behind fluorine's utility is paramount to harnessing its full potential. We will explore the causal relationships between fluorination and the modulation of critical drug-like properties, moving from fundamental concepts to their practical application in optimizing lead compounds and enabling advanced diagnostic tools.
The Physicochemical Underpinnings of Fluorine's Influence
The outsized role of fluorine in medicinal chemistry stems from a unique confluence of its fundamental properties: its diminutive size, extreme electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[3][4] These are not independent attributes but rather a synergistic triad that offers medicinal chemists a powerful toolkit for fine-tuning molecular behavior.
Metabolic Fortification: The "Metabolic Shielding" Effect
One of the most compelling reasons to introduce fluorine is to enhance a drug candidate's metabolic stability.[3][5][6] This is a direct consequence of the high bond dissociation energy of the C-F bond (typically >100 kcal/mol), which makes it significantly more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[7][8]
-
Causality: CYP-mediated metabolism often proceeds via hydrogen atom abstraction. By replacing a metabolically labile hydrogen with fluorine, we effectively "shield" that position from oxidative attack.[5][9] This strategy is particularly effective at vulnerable sites such as benzylic or allylic positions.[1] For instance, the strategic placement of a fluorine atom on an aromatic ring can prevent hydroxylation, a common metabolic pathway that leads to rapid clearance.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat; commercially available).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately add the withdrawn aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line provides the rate of metabolism, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ for a fluorinated analog compared to its non-fluorinated parent is a direct measure of improved metabolic stability.
-
Modulating Acidity and Basicity (pKa): A Game of Inductive Effects
Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[9][10] This is a critical parameter to control, as it influences a compound's ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[11][12]
-
Causality: For a basic amine, the introduction of a fluorine atom, particularly at the β or γ position, will decrease its basicity (lower its pKa).[13] The electron-withdrawing fluorine atom destabilizes the protonated (cationic) form of the amine, making it a weaker base. Conversely, for an acidic functional group, fluorination can increase its acidity (lower its pKa) by stabilizing the conjugate base. Judicious pKa modulation can be the key to improving oral bioavailability by balancing the need for solubility in the gut with the ability to permeate cell membranes.[3][11]
| Compound/Functional Group | Position of Fluorine | Effect on pKa | Rationale |
| Aliphatic Amine | β-position | Decrease (less basic) | Inductive withdrawal destabilizes the ammonium cation.[13] |
| Aromatic Amine (Aniline) | ortho or para | Decrease (less basic) | Strong inductive effect reduces electron density on the nitrogen. |
| Carboxylic Acid | α-position | Decrease (more acidic) | Inductive effect stabilizes the carboxylate anion. |
Table 1: Impact of Fluorination on the pKa of Common Functional Groups.
Fine-Tuning Lipophilicity: A Context-Dependent Outcome
The effect of fluorine on lipophilicity (logP/logD) is more nuanced and highly dependent on the molecular context.[1][11] While it is often stated that fluorine increases lipophilicity, this is not a universal rule.
-
Causality:
-
Fluoro-arenes: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity.[11] This is attributed to the masking of the polarizable π-system and the hydrophobic nature of the fluorine atom itself.[14]
-
Alkyl Fluorides: In contrast, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity by introducing a polar C-F bond and reducing the molecule's overall polarizability.[11]
-
-
Strategic Application: This context-dependent effect allows for the precise tuning of a compound's lipophilicity. Increasing lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The goal is to find the optimal balance for the desired therapeutic profile.
Fluorine in Action: Strategic Applications in Drug Design
The fundamental physicochemical effects of fluorine translate into a wide array of powerful strategies for lead optimization.
Bioisosteric Replacement: Mimicking and Modulating
Fluorine and fluorinated groups serve as versatile bioisosteres, capable of replacing other atoms or functional groups to improve a molecule's properties while retaining its desired biological activity.[15][16][17]
-
H to F: The classic bioisosteric replacement. Due to its small van der Waals radius (1.47 Å vs. 1.20 Å for H), fluorine can often replace hydrogen with minimal steric perturbation.[3] This substitution is primarily used to block metabolism or modulate electronic properties.
-
OH to F: Fluorine can act as a hydrogen bond acceptor, albeit a weak one. Replacing a hydroxyl group with fluorine can eliminate a hydrogen bond donor site, which may be advantageous for improving membrane permeability or altering a binding mode.
-
C=O Mimicry: The polarized C-F bond can sometimes mimic the dipole of a carbonyl group, allowing for electrostatic interactions with a protein target.[17]
Enhancing Binding Affinity and Selectivity
Fluorine can directly participate in or indirectly influence interactions within a protein's binding pocket, leading to enhanced affinity and selectivity.[2][3]
-
Direct Interactions: The polarized C-F bond can engage in favorable dipole-dipole, C-F---H-X hydrogen bonds, or multipolar interactions with protein backbones or side chains.[5][18][19] While individual fluorine interactions are often modest, their cumulative effect can be significant.[18]
-
Conformational Control: Fluorine's stereoelectronic properties, such as the gauche effect, can influence the conformational preferences of a molecule.[5][12] By stabilizing the bioactive conformation—the specific shape the drug must adopt to bind its target—fluorination can lead to a substantial increase in potency.[1]
Case Study: The Fluoroquinolone Antibiotics
The development of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, is a classic example of fluorine's transformative power. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a pivotal discovery.[1]
-
Mechanism of Improvement: This single fluorine atom was found to enhance the binding affinity of the drug to its target, DNA gyrase, by several-fold.[3] Furthermore, it increased the cell penetration of the drug into bacteria, likely due to the increased lipophilicity of the molecule.[3] This dual effect of improved target engagement and better cellular uptake resulted in a significantly broadened antibacterial spectrum and increased potency.[11]
Fluorine-18 in Positron Emission Tomography (PET) Imaging
Beyond its role in therapeutics, the radioactive isotope fluorine-18 (¹⁸F) is a cornerstone of modern diagnostic imaging.[2][20] PET is an exquisitely sensitive imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo.[21][22]
-
Why ¹⁸F?
-
Favorable Half-Life: ¹⁸F has a half-life of approximately 109.8 minutes.[20][21] This is long enough to allow for complex radiosynthesis, purification, and transport to the imaging center, yet short enough to minimize the radiation dose to the patient.
-
Low Positron Energy: It decays via low-energy positron emission, which results in high-resolution PET images.[23]
-
Versatile Radiochemistry: The chemistry for incorporating ¹⁸F into a wide range of biologically active molecules is well-established.[23]
-
-
Applications in Drug Development:
-
[¹⁸F]FDG: 2-deoxy-2-[¹⁸F]fluoro-D-glucose is the most widely used PET tracer.[1][20][21] It is used to measure glucose metabolism, which is often elevated in tumors, allowing for cancer detection, staging, and monitoring of therapeutic response.
-
Target Occupancy Studies: By labeling a drug candidate or a known ligand with ¹⁸F, researchers can directly visualize its distribution in the body and measure its binding to the intended target in real-time.[1] This provides invaluable information on pharmacokinetics and pharmacodynamics early in the development process.
-
Diagnostic Agents: Several ¹⁸F-based diagnostic agents have been approved, such as Fluoroestradiol F-18 for detecting estrogen receptor-positive lesions in breast cancer patients.[11]
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a mature yet continually evolving field within medicinal chemistry.[2] Its ability to predictably modulate key ADME (absorption, distribution, metabolism, and excretion) and physicochemical properties makes it an indispensable tool for overcoming common drug development hurdles.[1] The increasing number of FDA-approved fluorinated drugs is a testament to its success.[24][25][26]
The future will likely see the development of more sophisticated fluorination strategies and novel fluorine-containing motifs.[15] As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design safer, more effective medicines and more precise diagnostic agents. The challenge for medicinal chemists remains the rational and context-dependent application of fluorine, ensuring that its introduction is a carefully considered strategic decision rather than a routine modification.[2]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openmedscience.com [openmedscience.com]
- 21. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. alfa-chemclinix.com [alfa-chemclinix.com]
Introduction: The Strategic Value of the 5-Bromo-2-fluoroisonicotinic Acid Scaffold
An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-fluoroisonicotinic Acid Derivatives
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The pyridine ring is a privileged heterocycle, forming the foundation of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] The compound this compound (CAS: 885588-12-5) presents a particularly compelling starting point for medicinal chemistry exploration.[2][3]
The strategic incorporation of halogen atoms onto this pyridine core significantly modulates its physicochemical and pharmacological properties.
-
Fluorine: The presence of a fluorine atom at the C2 position is known to enhance metabolic stability by blocking oxidative metabolism at that site. Its high electronegativity can also alter the pKa of the pyridine nitrogen and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, often leading to increased binding affinity.[4]
-
Bromine: The bromine atom at the C5 position serves a dual purpose. It increases lipophilicity, which can improve membrane permeability. Critically, it provides a versatile synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this compound derivatives. We will move beyond theoretical discussions to provide actionable experimental protocols, data interpretation frameworks, and the causal logic behind each step of the discovery workflow.
Part 1: Synthetic Strategy for Derivative Library Generation
The carboxylic acid moiety of the parent compound is the primary point for diversification. A common and effective strategy is the formation of amide or ester linkages, which are prevalent in many known drugs. The general workflow involves activating the carboxylic acid, followed by coupling with a diverse set of amines or alcohols.
General Workflow: Amide Library Synthesis
The following diagram outlines a typical synthetic workflow for generating a library of 5-Bromo-2-fluoroisonicotinamide derivatives. The choice of coupling reagent (e.g., HATU, HOBt/EDC) and reaction conditions is crucial for achieving high yields and purity.
Caption: General workflow for amide library synthesis.
Expertise in Action: Why Amides? The amide bond is a cornerstone of medicinal chemistry. It is relatively stable in vivo and acts as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for robust interactions with protein targets. By coupling the core scaffold with a library of diverse amines (aliphatic, aromatic, heterocyclic), we can systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Part 2: Primary Screening for Biological Activity
Based on the activities of related fluorinated pyridine and heterocyclic compounds, the primary screening strategy for a new library of this compound derivatives should focus on anticancer and antimicrobial activities. These broad screens are cost-effective and can quickly identify promising hit compounds.
Anticancer Activity Screening
The initial evaluation of anticancer potential is typically performed using a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Activity (IC₅₀)
Summarize the results in a clear, comparative table.
| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| Parent Acid | -OH | >100 | >100 | >100 |
| Derivative 1 | e.g., -NH-benzyl | 15.2 | 25.1 | 18.9 |
| Derivative 2 | e.g., -NH-(4-fluorophenyl) | 5.8 | 9.3 | 7.4 |
| Cisplatin | (Positive Control) | 8.0 | 12.5 | 6.5 |
Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol 2: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in a 96-well plate using MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 100-200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Confirmation (Optional): A growth indicator like resazurin can be added. A color change (e.g., blue to pink) indicates viable bacteria.
Data Presentation: Antimicrobial Activity (MIC)
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Acid | -OH | >128 | >128 |
| Derivative 1 | e.g., -NH-benzyl | 64 | 128 |
| Derivative 2 | e.g., -NH-(4-chlorophenyl) | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying a "hit" compound is only the first step. Understanding how it works is critical for lead optimization. The MoA investigation should be guided by the results of the primary screen.
Anticancer MoA Investigation Workflow
For a compound showing potent anticancer activity, the next logical step is to determine if it induces programmed cell death (apoptosis).
Caption: Workflow for anticancer mechanism of action studies.
Investigation of cell morphology changes and Annexin-V/PI staining can demonstrate if a compound inhibits the proliferation of cancer cells by inducing apoptosis.[5] For example, a significant cytotoxic agent might induce the dissipation of the mitochondrial membrane potential and activate caspase-3, indicating that it inhibits cell proliferation through the mitochondrial apoptotic pathway.[5]
Enzyme Inhibition as a Potential MoA
Many pyridine derivatives function by inhibiting key enzymes.[6] If SAR data suggests a specific pharmacophore, or if the compound's structure resembles a known enzyme inhibitor, direct enzymatic assays are warranted. Enzymes like α-glucosidase and α-amylase are relevant targets in metabolic diseases, and their inhibition can be measured spectrophotometrically.[7][8]
Experimental Protocol 3: Generic α-Glucosidase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and a solution of α-glucosidase enzyme.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation & Reading: Incubate for 20 minutes at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme's activity.
-
Analysis: Calculate the percentage of inhibition compared to a control without any inhibitor. Determine the IC₅₀ value. Acarbose is typically used as a positive control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent chemical properties, combined with the potential for extensive synthetic diversification, make it an attractive core for targeting a range of diseases. This guide provides the foundational strategy and detailed methodologies for a systematic investigation into the biological activities of its derivatives.
Successful identification of potent and selective "hit" compounds from these primary screens should be followed by a robust lead optimization campaign. This involves further chemical modification to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate toward in vivo efficacy studies and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Bromo-5-fluoroisonicotinic acid - [nashpharmatech.com]
- 3. 2-Bromo-5-fluoroisonicotinic acid - Safety Data Sheet [chemicalbook.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-2-fluoroisonicotinic Acid: A Core Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics.[1] 5-Bromo-2-fluoroisonicotinic acid has emerged as a particularly valuable scaffold due to its unique combination of reactive handles and advantageous physicochemical properties conferred by its halogenated pyridine core. The presence of orthogonal reactive sites—a carboxylic acid, a bromine atom, and a fluorine atom—provides medicinal chemists with a versatile platform for constructing complex molecular architectures through a variety of well-established synthetic transformations. This guide provides an in-depth analysis of the strategic value of this compound, detailed protocols for its key reactions, and case studies illustrating its successful application in drug discovery programs.
Introduction: The Power of Halogenated Pyridines in Medicinal Chemistry
The incorporation of fluorine and other halogens into drug candidates is a widely employed strategy to enhance pharmacological properties.[2][3] Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and increase binding affinity to target proteins.[3] Bromine, on the other hand, serves as an excellent synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4]
The pyridine ring itself is a privileged structure in drug discovery, capable of acting as a bioisostere for a phenyl ring while offering improved solubility and hydrogen bonding capabilities.[4] this compound (CAS No: 1214377-40-8) synergistically combines these features, making it a powerful building block for generating libraries of diverse compounds with drug-like properties.[5][6] Its structure offers three distinct points for diversification, allowing for precise control over the final molecule's properties.
Physicochemical Profile and Strategic Value
The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these properties is key to its strategic deployment in a synthetic campaign.
-
Carboxylic Acid (C4-Position): This group is a primary site for amide bond formation, a cornerstone reaction in medicinal chemistry. It allows for the introduction of a vast array of amine-containing fragments, directly impacting the molecule's polarity, solubility, and interaction with biological targets.
-
Bromine (C5-Position): The C-Br bond is the principal site for palladium-catalyzed cross-coupling reactions.[7] Its reactivity is generally higher than that of a C-Cl bond, allowing for selective functionalization.[4] This position is ideal for introducing aryl, heteroaryl, or alkyl groups to build out the core scaffold.
-
Fluorine (C2-Position): The electron-withdrawing nature of the fluorine atom influences the electronics of the entire pyridine ring. It lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target effects related to interactions with basic receptors.[8] The C-F bond is also exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the final compound.[2][9]
Table 1: Strategic Summary of Functional Group Reactivity
| Functional Group | Position | Primary Transformation(s) | Strategic Impact in Drug Design |
| Carboxylic Acid | C4 | Amide Coupling, Esterification | Introduce diversity, modulate solubility & H-bonding, target interaction |
| Bromine | C5 | Suzuki, Buchwald-Hartwig, Sonogashira, etc. | Core scaffold extension, introduction of aryl/heteroaryl groups |
| Fluorine | C2 | Nucleophilic Aromatic Substitution (SNAr) | Modulate pKa, block metabolism, enhance binding affinity |
Key Synthetic Transformations & Protocols
The true power of this compound is realized through its application in a suite of robust and versatile chemical reactions. The following sections detail the methodologies for the three most critical transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for forming C-C bonds, enabling the coupling of the C5-bromo position with a wide variety of boronic acids and esters.[7] This reaction is highly valued for its functional group tolerance and generally high yields.[10]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%). Add a 4:1 mixture of 1,4-dioxane and water (5 mL).[10]
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-5-phenylisonicotinic acid.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C5-bromo position with a primary or secondary amine.[11][12] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[13]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Reaction Setup: To a dry, sealable reaction tube, add the methyl ester of this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Tightly seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired C5-morpholino derivative.
Amide Bond Formation
The formation of an amide bond from the carboxylic acid is arguably the most common derivatization of this building block. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high efficiency and low rates of racemization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reagent Addition: Add HATU (1.1 mmol, 1.1 eq) to the solution. Stir for 5 minutes. Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).[14]
-
Amine Addition: Add benzylamine (1.05 mmol, 1.05 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Case Studies in Drug Discovery
The true measure of a building block's value is its successful application in synthesizing biologically active molecules. This compound and its close analogs are featured in the synthetic routes of numerous compounds in development.
-
Kinase Inhibitors: The quinazolinone scaffold, often derived from building blocks like this, is a privileged structure known to interact with the ATP-binding site of various kinases.[15] The ability to functionalize the pyridine ring allows for the precise tuning of selectivity and potency against targets like EGFR, VEGFR, and others involved in cancer signaling.
-
GPR119 Agonists: Analogs such as 2-bromo-5-fluoropyridine have been used in the synthesis of GPR119 receptor agonists, which are investigated for the treatment of type 2 diabetes and other metabolic disorders.[16] The 2-fluoro-pyridine motif is often crucial for achieving the desired potency and pharmacokinetic profile.
-
CNS Agents: The introduction of fluorine can enhance brain penetration, a critical property for drugs targeting the central nervous system.[2] The modulated basicity of the fluoropyridine ring can also reduce unwanted interactions with CNS receptors.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a robust platform for generating chemical diversity through reliable and well-understood synthetic transformations. The strategic incorporation of both fluorine and bromine allows chemists to simultaneously install a metabolically stable, pKa-modulating group and a versatile handle for scaffold elaboration. As the demand for novel, highly functionalized, and sp³-rich molecules continues to grow, the importance of thoughtfully designed building blocks like this compound will only increase, solidifying its role as a cornerstone of modern medicinal chemistry.[17][18]
References
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - [nashpharmatech.com]
- 6. This compound | 1214377-40-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
A Technical Guide to the Physicochemical Properties of Fluorinated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties. When applied to privileged scaffolds like nicotinic acid, a vital B vitamin and therapeutic agent, fluorination provides a versatile strategy for fine-tuning physicochemical parameters critical to drug efficacy and pharmacokinetics. This guide offers an in-depth analysis of how fluorine substitution on the nicotinic acid ring system profoundly influences electronic properties (pKa), lipophilicity (logP/logD), solubility, and metabolic stability. By understanding the underlying principles and leveraging robust experimental protocols, researchers can rationally design novel nicotinic acid derivatives with optimized profiles for a range of therapeutic applications, from neurology to oncology.[1][2]
Introduction: The Strategic Value of Fluorine in Nicotinic Acid Scaffolds
Nicotinic acid (niacin or Vitamin B3) is not only an essential human nutrient but also a therapeutic agent used to manage dyslipidemia.[3][4] Its pyridine-3-carboxylic acid structure is a common motif in numerous biologically active molecules. The introduction of fluorine, the most electronegative element, into this scaffold can induce significant, predictable, and highly valuable changes in a molecule's properties.[5][6]
Key advantages of fluorination in drug design include:
-
Modulation of Acidity/Basicity (pKa): Fluorine's powerful inductive electron-withdrawing effect can drastically alter the ionization state of nearby functional groups, impacting solubility, receptor binding, and cell permeability.[6]
-
Enhancement of Metabolic Stability: C-F bonds are exceptionally strong and can be used to block metabolically labile C-H positions, preventing oxidation by cytochrome P450 (CYP450) enzymes and extending a drug's half-life.[7]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's affinity for lipid environments, which can enhance membrane permeability and bioavailability.[2][7]
-
Conformational Control: The unique steric and electronic properties of fluorine can influence molecular conformation, potentially locking the molecule into a more bioactive shape for improved target engagement.[5]
This guide will systematically explore these effects within the context of fluorinated nicotinic acids, providing a foundational understanding for drug development professionals.
The Impact of Fluorination on Core Physicochemical Properties
The position of the fluorine atom on the nicotinic acid ring dictates the magnitude and nature of its physicochemical impact. The primary isomers of interest are 2-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid.
Electronic Effects (pKa)
The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, which in turn affects its solubility, absorption, distribution, and target interaction. Nicotinic acid is an amphoteric molecule with two ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen.
-
Carboxylic Acid Acidity: The pKa of the carboxylic acid group in unsubstituted nicotinic acid is approximately 4.75-4.85. The introduction of a highly electronegative fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and stabilizing the carboxylate anion (COO⁻) upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity and lowering the pKa . The effect is most pronounced when the fluorine is closer to the carboxylic acid, as seen with 2-fluoronicotinic acid (predicted pKa ≈ 2.54).
-
Pyridine Nitrogen Basicity: Conversely, the same electron-withdrawing effect reduces the electron density on the pyridine nitrogen, making it less available to accept a proton. This decreases the basicity of the nitrogen atom, lowering the pKa of its conjugate acid. This modulation is critical for avoiding unwanted interactions with biological targets or altering distribution profiles.
Lipophilicity (logP & logD)
Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
logP (Partition Coefficient): This measures the lipophilicity of the neutral, un-ionized form of a molecule. While fluorine is highly electronegative, its substitution for hydrogen generally increases logP . This is because fluorine is more hydrophobic than hydrogen and can increase the molecule's overall nonpolar surface area. For example, the calculated logP of 6-fluoronicotinic acid (2.1) is significantly higher than that of nicotinic acid (~0.2-0.4).[3]
-
logD (Distribution Coefficient): This is the lipophilicity measurement at a specific pH (typically physiological pH 7.4) and accounts for both the ionized and un-ionized species. Because fluorination lowers the pKa of the carboxylic acid, a larger fraction of the molecule will be in its ionized (deprotonated, more water-soluble) form at pH 7.4 compared to the parent nicotinic acid. This can lead to complex effects where the logP increases, but the logD at pH 7.4 may not increase proportionally, or could even decrease, depending on the pKa shift.
Aqueous Solubility
Solubility is a product of both a molecule's crystal lattice energy (related to its melting point) and its interactions with water. Fluorination impacts solubility through its influence on both pKa and lipophilicity.
-
Increased Acidity: A lower pKa means the fluorinated nicotinic acid will be ionized over a wider pH range, generally leading to improved aqueous solubility in neutral to basic conditions due to the formation of the charged carboxylate.
-
Increased Lipophilicity: A higher logP can sometimes lead to reduced aqueous solubility for the neutral form of the molecule. The ultimate solubility profile is a balance between these competing effects and is highly dependent on the specific isomer and the pH of the environment.
Metabolic Stability
One of the most powerful applications of fluorination in drug design is to enhance metabolic stability.[7] Aromatic rings, like the pyridine ring in nicotinic acid, are often susceptible to hydroxylation by CYP450 enzymes.
By strategically placing a fluorine atom at a potential site of metabolism, this pathway can be effectively blocked. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, preventing oxidation at that position. This can significantly increase the half-life of a drug, reduce metabolic clearance, and improve its oral bioavailability. For instance, fluorination at the 5- or 6-position of the nicotinic acid ring can protect it from enzymatic attack.[1]
Comparative Data Analysis
The following table summarizes key physicochemical properties for nicotinic acid and its primary fluorinated isomers, allowing for direct comparison.
| Compound | Structure | CAS Number | M.p. (°C) | pKa (Carboxylic Acid) | logP (Calculated) |
| Nicotinic Acid | 59-67-6 | 236-239 | ~4.85 | 0.22[3] | |
| 2-Fluoronicotinic Acid | 393-55-5 | 161-165 | 2.54 (Predicted) | 0.8 | |
| 5-Fluoronicotinic Acid | 402-66-4 | 193-198[3] | 3.13 (Predicted)[3] | 0.5 | |
| 6-Fluoronicotinic Acid | 403-45-2 | 144-148 | Not Available | 2.1 |
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of physicochemical properties is essential for validating computational predictions and making informed decisions in drug development.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the resulting titration curve.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Stir plate and stir bar
-
Standardized 0.1 M NaOH solution (titrant)
-
Standardized 0.1 M HCl solution
-
Analyte (fluoronicotinic acid) dissolved in deionized water or a water/co-solvent mixture (e.g., methanol) if solubility is low.
-
Inert gas (Nitrogen or Argon) to blanket the solution and prevent CO₂ absorption.
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the fluoronicotinic acid in a known volume of deionized water to create a solution of approximately 1-5 mM.
-
Initial Acidification: If determining both acidic and basic pKa values, add a slight excess of 0.1 M HCl to fully protonate all species.
-
Titration: Begin stirring the solution gently under an inert gas blanket. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.01-0.05 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point of the titration curve for the carboxylic acid. Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve.
Protocol: Determination of Distribution Coefficient (logD) by HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput method for estimating lipophilicity by correlating a compound's retention time with known standards.[4]
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Aqueous mobile phase buffers at various pH values (e.g., pH 2.0, 7.4, 10.0)
-
Organic mobile phase (e.g., Acetonitrile or Methanol)
-
Analyte and a set of lipophilicity standards with known logD values.
-
n-Octanol (for shake-flask validation if needed).
Procedure:
-
Standard Preparation: Prepare stock solutions of the analyte and a series of standards (e.g., propranolol, caffeine, salicylic acid) in a suitable solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solutions into the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) to create the working solutions for injection.
-
HPLC Method Setup:
-
Equilibrate the C18 column with the mobile phase (a mixture of the aqueous buffer and organic solvent).
-
A common method is to use a fast gradient elution (e.g., 5% to 95% acetonitrile over a few minutes).
-
-
Analysis: Inject the standards and the analyte solution onto the HPLC system and record their retention times (t_R).
-
Calibration Curve: Plot the known logD values of the standards against their measured retention times to generate a calibration curve.
-
logD Calculation: Determine the retention time of the fluoronicotinic acid and use the calibration curve to interpolate its logD value at the specific pH of the buffer used. This process can be repeated with buffers of different pH to generate a logD vs. pH profile.
Visualization of Structure-Property Relationships
Diagram 1: Influence of Fluorine on Electronic Properties
Caption: Fluorine's inductive effect on nicotinic acid's pKa.
Diagram 2: Experimental Workflow for HPLC-Based logD Determination
Caption: Workflow for determining logD using RP-HPLC.
Conclusion and Future Outlook
Fluorination of the nicotinic acid scaffold is a proven and effective strategy for rationally tuning physicochemical properties to achieve a desired therapeutic profile. The strong inductive effects of fluorine predictably decrease the pKa of the carboxylic acid moiety while increasing overall lipophilicity. Furthermore, C-F bonds serve as robust metabolic blockers, enhancing in vivo stability. The specific outcomes are highly dependent on the position of fluorination, allowing for fine control over the molecule's ADME properties.
Future research should focus on obtaining precise experimental pKa and logD values for a wider array of fluorinated isomers to build more accurate quantitative structure-property relationship (QSPR) models. Exploring the impact of di- and tri-fluorination on the nicotinic acid ring could unlock novel property space. Ultimately, a deep understanding of the principles outlined in this guide empowers medicinal chemists to harness the unique power of fluorine to develop safer, more effective drugs based on this privileged scaffold.
References
- 1. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]
- 2. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid [drugfuture.com]
- 6. Chemical Properties [apps.ncl.ac.uk]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 5-Bromo-2-fluoroisonicotinic Acid via Saponification
Abstract
5-Bromo-2-fluoroisonicotinic acid is a critical halogenated pyridine building block, extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] Its unique substitution pattern allows for differential reactivity at the fluorine and bromine positions, making it a versatile intermediate for creating complex molecular architectures.[2] This application note provides a robust, step-by-step protocol for the synthesis of this compound through the base-catalyzed hydrolysis (saponification) of its precursor, methyl 5-bromo-2-fluoronicotinate. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and provide essential safety and characterization guidelines to ensure a high-yield, high-purity outcome.
Introduction & Scientific Background
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound from its methyl ester, base-catalyzed hydrolysis, commonly known as saponification, is the preferred method.[3][4] This reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the product side, ensuring the reaction proceeds to completion.[4]
The choice of a base is critical. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is frequently employed in laboratory settings for its excellent performance and the ease of workup.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is one of the most well-studied reaction types in organic chemistry.
Mechanism of Saponification
The saponification of methyl 5-bromo-2-fluoronicotinate proceeds through a two-step addition-elimination pathway.[3]
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by the strongly basic methoxide ion (conjugate acid methanol has a pKa ~15-16).[3] This acid-base reaction is thermodynamically favorable and renders the overall process irreversible, forming the carboxylate salt.
-
Protonation (Workup): In the final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral this compound product, which typically precipitates from the aqueous solution.[3]
Caption: Figure 1: Mechanism of Saponification.
Experimental Protocol
This protocol details the conversion of methyl 5-bromo-2-fluoronicotinate to this compound.
Materials and Equipment
Reagents:
-
Lithium hydroxide monohydrate (LiOH·H₂O) (CAS: 1310-66-3)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 5-bromo-2-fluoronicotinate | 234.02[7] | 5.00 g | 21.36 | 1.0 |
| Lithium hydroxide monohydrate | 41.96 | 1.34 g | 31.94 | 1.5 |
| Tetrahydrofuran (THF) | - | 40 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| 2M Hydrochloric Acid | - | ~20 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (21.36 mmol) of methyl 5-bromo-2-fluoronicotinate in 40 mL of tetrahydrofuran (THF). Stir until the solid is fully dissolved.
-
Base Addition: In a separate beaker, dissolve 1.34 g (31.94 mmol) of lithium hydroxide monohydrate in 20 mL of deionized water. Add this aqueous solution to the stirred solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. Rationale: Heating accelerates the rate of hydrolysis. Using an excess of LiOH ensures the reaction goes to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the tetrahydrofuran (THF) using a rotary evaporator.
-
Acidification & Precipitation: Dilute the remaining aqueous residue with approximately 30 mL of deionized water. Cool the solution in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH. Continue adding acid until the pH is approximately 2-3. A white precipitate of the product will form. Causality: The carboxylate salt is soluble in water, but the protonated carboxylic acid is not. Acidification causes the desired product to precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 20 mL) to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum at 50 °C overnight to yield this compound as a white crystalline solid.
Caption: Figure 2: Experimental Workflow.
Safety & Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Methyl 5-bromo-2-fluoronicotinate: May cause skin, eye, and respiratory irritation. Avoid breathing dust and vapors.[6]
-
This compound: Causes skin and serious eye irritation.[10][11] Avoid contact with skin and eyes.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12]
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: To compare with the literature value as an indicator of purity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and re-check by TLC. Ensure the internal temperature reaches the target. |
| Not enough base used. | Ensure the molar equivalents of LiOH are correct. | |
| Low Yield | Product loss during workup. | Ensure pH is low enough (~2) for complete precipitation. Use cold water for washing to minimize product loss. |
| Incomplete precipitation. | Stir the acidified solution in the ice bath for a longer period (e.g., 30 minutes) before filtering. | |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Ensure all THF is removed before acidification. Wash the product thoroughly. Consider recrystallization. |
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound from methyl 5-bromo-2-fluoronicotinate. The saponification reaction is high-yielding and the procedure is straightforward, utilizing common laboratory reagents and equipment. Adherence to the outlined steps and safety precautions will consistently produce high-purity material suitable for further applications in research and development.
References
- 1. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. 931105-37-2 | Methyl 5-bromo-2-fluoronicotinate - Moldb [moldb.com]
- 6. echemi.com [echemi.com]
- 7. Methyl 5-bromo-2-fluoronicotinate | CAS: 931105-37-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Introduction: The Strategic Advantage of 5-Bromo-2-fluoroisonicotinic Acid
An Application Guide for the Strategic Use of 5-Bromo-2-fluoroisonicotinic Acid in Synthetic Chemistry
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile building block in modern medicinal chemistry. This document details the compound's chemical properties and provides validated, step-by-step protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and amide bond formation. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
This compound (CAS No: 1214377-40-8) is a halogenated pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex organic molecules.[1][2][3] Its structure is uniquely tailored for sequential, selective functionalization. The carboxylic acid group provides a handle for amide coupling, while the bromo and fluoro substituents on the pyridine ring offer distinct opportunities for further modification. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the C-Br bond, making it a prime candidate for palladium-catalyzed cross-coupling reactions. This trifecta of reactive sites makes it an attractive starting material for generating diverse molecular libraries aimed at discovering novel therapeutic agents.[4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1214377-40-8 | [2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [6] |
| Molecular Weight | 220.00 g/mol | [6] |
| Storage Temp. | Inert atmosphere (Argon or Nitrogen) at 2-8°C | [4][6] |
Safety and Handling:
This compound and its related structures are classified as irritants.[7][8] Handling requires strict adherence to safety protocols to prevent exposure.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][9]
-
Precautionary Measures: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][8] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[11][12] The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Solution-Phase Suzuki Coupling Protocol
This protocol provides a robust method for coupling this compound with various boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq.)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95°C and stir the mixture vigorously.[14]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-fluoroisonicotinic acid.
Table 2: Example Conditions for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 |
Core Application: Amide Bond Formation
The carboxylic acid moiety of this compound is readily converted to an amide, a functional group of paramount importance in medicinal chemistry.[15][16] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.[15]
Rationale for Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be converted into a more electrophilic species. Common strategies involve the use of carbodiimides (like EDC) or aminium/uronium salts (like HATU or HBTU), often in the presence of an additive like HOBt to suppress side reactions and racemization.[15][17][18]
Protocol for Amide Coupling using HATU
This protocol describes a reliable method for amide synthesis using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
HATU (1.2 eq.)
-
Base (e.g., Diisopropylethylamine (DIPEA), 3.0 eq.)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature. This pre-activation step forms the active ester.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules in drug discovery and development. Its distinct reactive sites—the carboxylic acid, the bromine atom, and the fluorine atom—allow for a logical and sequential approach to molecular diversification. The protocols detailed herein for Suzuki-Miyaura coupling and amide bond formation provide a robust foundation for researchers to leverage the full synthetic potential of this valuable intermediate. Adherence to the outlined safety procedures is essential for the responsible and successful application of these methodologies.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 1214377-40-8 [chemicalbook.com]
- 3. This compound - [nashpharmatech.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 931105-37-2|Methyl 5-bromo-2-fluoronicotinate|BLD Pharm [bldpharm.com]
- 10. indofinechemical.com [indofinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. hepatochem.com [hepatochem.com]
- 16. growingscience.com [growingscience.com]
- 17. peptide.com [peptide.com]
- 18. Amide Synthesis [fishersci.co.uk]
The Strategic Application of 5-Bromo-2-fluoroisonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 5-Substituted-2-fluoroisonicotinic Acid
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Among its many derivatives, 5-substituted-2-fluoroisonicotinic acids represent a class of "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules. The strategic placement of a fluorine atom at the 2-position can significantly enhance metabolic stability and modulate the pKa of the pyridine nitrogen, thereby improving pharmacokinetic properties. The carboxylic acid at the 4-position provides a crucial handle for amide bond formation or can act as a key pharmacophoric element. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview and detailed protocols for the application of 5-Bromo-2-fluoroisonicotinic acid in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, pivotal transformations in the drug discovery process.
Core Principles and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in contemporary organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds. The generalized catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridine ring in this compound is expected to enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, the pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalyst. This necessitates the careful selection of bulky, electron-rich phosphine ligands that can both stabilize the palladium catalyst and promote the desired reactivity.
A critical consideration for reactions involving this compound is the presence of the free carboxylic acid. This functional group can interfere with the catalytic cycle, either by coordinating to the palladium center or by reacting with the basic conditions often employed in these couplings. Therefore, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the cross-coupling reaction. The ester can be readily hydrolyzed post-coupling to regenerate the desired carboxylic acid.
Esterification of this compound: A Necessary Prelude
To circumvent potential complications arising from the free carboxylic acid, a preliminary esterification step is advised. A standard and effective method is Fischer esterification.
Protocol 1: Methyl Esterification of this compound
| Reagent/Solvent | Molecular Weight | Amount (1.0 mmol scale) | Equivalents |
| This compound | 220.00 g/mol | 220 mg | 1.0 |
| Methanol (MeOH) | 32.04 g/mol | 5 mL | Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | 2-3 drops | Catalyst |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add methanol (as solvent) and a magnetic stir bar.
-
Carefully add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the methyl 5-bromo-2-fluoroisonicotinate.
This methyl ester is the recommended starting material for the subsequent cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl and heteroaryl compounds.[3] For the coupling of methyl 5-bromo-2-fluoroisonicotinate, the use of a palladium catalyst with a bulky, electron-rich phosphine ligand is recommended to overcome potential catalyst inhibition by the pyridine nitrogen.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-fluoroisonicotinate
| Reagent/Solvent | Role | Amount (0.5 mmol scale) | Equivalents | Catalyst/Ligand (mol%) |
| Methyl 5-bromo-2-fluoroisonicotinate | Electrophile | 117 mg | 1.0 | |
| Arylboronic Acid | Nucleophile | 0.6 mmol | 1.2 | |
| Pd₂(dba)₃ | Palladium Precatalyst | 4.6 mg | 1.0 | |
| XPhos | Ligand | 9.5 mg | 4.0 | |
| Potassium Phosphate (K₃PO₄) | Base | 212 mg | 2.0 | |
| 1,4-Dioxane/Water (4:1) | Solvent | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add methyl 5-bromo-2-fluoroisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 3: Sonogashira Coupling of Methyl 5-bromo-2-fluoroisonicotinate
| Reagent/Solvent | Role | Amount (0.5 mmol scale) | Equivalents | Catalyst (mol%) |
| Methyl 5-bromo-2-fluoroisonicotinate | Electrophile | 117 mg | 1.0 | |
| Terminal Alkyne | Nucleophile | 0.6 mmol | 1.2 | |
| Pd(PPh₃)₄ | Palladium Catalyst | 29 mg | 5.0 | |
| Copper(I) Iodide (CuI) | Co-catalyst | 5 mg | 5.0 | |
| Triethylamine (Et₃N) | Base/Solvent | 3 mL | ||
| Tetrahydrofuran (THF) | Co-solvent | 3 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add methyl 5-bromo-2-fluoroisonicotinate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is of immense importance in pharmaceutical synthesis.[6][7] The choice of a bulky, electron-rich ligand is crucial for the successful amination of heteroaryl halides.
Protocol 4: Buchwald-Hartwig Amination of Methyl 5-bromo-2-fluoroisonicotinate
| Reagent/Solvent | Role | Amount (0.5 mmol scale) | Equivalents | Catalyst/Ligand (mol%) |
| Methyl 5-bromo-2-fluoroisonicotinate | Electrophile | 117 mg | 1.0 | |
| Primary or Secondary Amine | Nucleophile | 0.6 mmol | 1.2 | |
| Pd₂(dba)₃ | Palladium Precatalyst | 4.6 mg | 1.0 | |
| RuPhos | Ligand | 9.3 mg | 4.0 | |
| Sodium tert-butoxide (NaOtBu) | Base | 67 mg | 1.4 | |
| Toluene | Solvent | 5 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add methyl 5-bromo-2-fluoroisonicotinate (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its successful functionalization via palladium-catalyzed cross-coupling reactions hinges on a strategic approach that includes the protection of the carboxylic acid moiety and the careful selection of appropriate catalysts, ligands, and reaction conditions. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemical space accessible from this privileged scaffold. As with any synthetic procedure, optimization for specific substrates is encouraged to achieve the highest possible efficiency and yield.
References
- 1. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note & Protocol: Strategic Implementation of the Buchwald-Hartwig Amination for Bromo-pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This is particularly crucial in pharmaceutical research, where the pyridine scaffold is a prevalent structural motif in a multitude of bioactive compounds.[3] This document serves as a comprehensive guide to the application of this transformative reaction to bromo-pyridines. It delves into the mechanistic underpinnings, critical reaction parameters, and provides detailed, field-tested protocols. By integrating scientific principles with practical insights, this guide aims to empower researchers in drug discovery and development to confidently and successfully employ the Buchwald-Hartwig amination for the synthesis of diverse aminopyridines.
Introduction: The Pivotal Role of Aminopyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties and its capacity to participate in crucial intermolecular interactions within biological systems. The ability to efficiently and selectively introduce amino functionalities onto the pyridine core is therefore of paramount importance for lead optimization and the generation of compound libraries for structure-activity relationship (SAR) studies.[3] The Buchwald-Hartwig amination has emerged as a superior method for forging these C-N bonds, largely supplanting classical methods that often necessitate harsh reaction conditions and offer a limited substrate scope.[4]
Despite its broad utility, the amination of bromo-pyridines presents unique challenges. The electron-deficient nature of the pyridine ring and its potential to coordinate to the palladium catalyst can lead to catalyst inhibition and diminished reaction efficacy. A thorough understanding of these factors is critical for the successful application of this methodology.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination of bromo-pyridines is orchestrated by a palladium catalyst and proceeds via a well-elucidated catalytic cycle. The selection of an appropriate ligand is paramount to ensure the stability of the palladium center and to facilitate the key steps of the reaction. Bulky, electron-rich phosphine ligands have proven to be particularly effective for this class of substrates.[4]
Figure 1. A generalized representation of the Buchwald-Hartwig amination catalytic cycle.
The catalytic cycle is initiated by the oxidative addition of the bromo-pyridine to the active Pd(0) catalyst.[5][6] The resultant Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, forming a more nucleophilic amido species that subsequently displaces the bromide from the palladium center. The final, and often rate-determining step, is reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Critical Parameters for a Successful Transformation
The outcome of a Buchwald-Hartwig amination of a bromo-pyridine is highly dependent on the judicious selection of several key reaction parameters. A clear understanding of the role of each component is essential for both initial success and subsequent troubleshooting.
Palladium Precursor: Initiating the Catalysis
While Pd(0) is the catalytically active species, air-stable Pd(II) precursors are frequently employed for their convenience and are reduced in situ to Pd(0).[5]
-
Pd(OAc)₂ (Palladium(II) Acetate): A commonly used, cost-effective, and efficient precursor.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that circumvents the need for in situ reduction, which can sometimes lead to more rapid reaction initiation.
Ligand Selection: The Key to Catalyst Performance
The choice of ligand is arguably the most critical variable in the amination of bromo-pyridines. The ligand's primary functions are to stabilize the palladium catalyst, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst deactivation. For electron-deficient substrates such as pyridines, bulky, electron-rich phosphine ligands are generally the preferred choice.[4]
| Ligand Name | Common Abbreviation | Key Attributes |
| (2-Biphenyl)di-tert-butylphosphine | JohnPhos | A bulky, electron-rich monophosphine ligand with broad utility. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | A highly effective biaryl monophosphine ligand, often delivering superior results.[7] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | A versatile ferrocene-based diphosphine ligand.[4] |
The significant steric bulk of ligands like JohnPhos and XPhos facilitates the reductive elimination step, which is frequently the turnover-limiting step in the catalytic cycle.[4]
The Role of the Base: Amine Activation
The base is essential for deprotonating the amine, thereby enhancing its nucleophilicity. The choice of base can profoundly influence the reaction rate and overall yield.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective in a wide range of Buchwald-Hartwig reactions.
-
Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃): Milder inorganic bases that can be advantageous when working with substrates bearing base-sensitive functional groups.
The strength of the base should be carefully matched to the pKa of the amine being utilized.
Solvent: The Reaction Environment
The solvent must be anhydrous and capable of dissolving all reaction components. Commonly employed solvents include:
-
Toluene: A standard, non-polar solvent for Buchwald-Hartwig reactions.[8]
-
Dioxane: A more polar aprotic solvent that can sometimes enhance solubility and reaction rates.
-
tert-Butanol (tBuOH): Often used in conjunction with other solvents, especially when NaOtBu is the base, as it is the conjugate acid of the butoxide base.
Experimental Protocols: From Discovery to Development
The following protocols serve as a robust starting point for the Buchwald-Hartwig amination of bromo-pyridines. It is important to note that optimization may be necessary for specific substrate combinations.
General Protocol for Small-Scale Reactions (0.1 - 1.0 mmol)
This protocol is well-suited for initial reaction screening and optimization efforts.
Figure 2. A standard workflow for a small-scale Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
In an oven-dried reaction vial containing a magnetic stir bar, combine the bromo-pyridine (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).[1]
-
Seal the vial with a septum and thoroughly purge with an inert gas such as nitrogen or argon for 5-10 minutes.[1]
-
Introduce the anhydrous solvent (e.g., toluene, 0.1-0.2 M) via syringe.[1]
-
Immerse the vial in a preheated oil bath or place it in a heating block set to the desired temperature (typically between 80-110 °C).[1][3]
-
Stir the reaction mixture vigorously and monitor its progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[3]
-
Once the reaction is complete, allow it to cool to room temperature and then quench by the addition of water or a saturated aqueous solution of ammonium chloride.[2][3]
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2][3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Considerations for Reaction Scale-Up
When transitioning to a larger scale, several factors warrant careful consideration:
-
Heat Transfer: Exothermic events can be more pronounced on a larger scale. Ensure that adequate temperature control measures are in place.
-
Mixing: Efficient agitation is critical for maintaining a homogeneous reaction mixture.
-
Reagent Addition: For highly exothermic reactions, controlled addition of one or more reagents may be necessary.
-
Workup and Purification: The procedures for workup and purification will need to be adapted to handle larger volumes and quantities of material.
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents or solvents, insufficient temperature. | Use fresh, high-purity reagents and anhydrous solvents. Ensure a rigorously inert atmosphere. Screen alternative catalyst/ligand combinations. Increase the reaction temperature. |
| Side Product Formation | Hydrodehalogenation, amine homocoupling. | Consider a less coordinating solvent. Lower the reaction temperature. Screen alternative bases. |
| Catalyst Decomposition | Presence of oxygen or water. | Employ rigorous techniques to exclude air and moisture from the reaction. |
Conclusion
The Buchwald-Hartwig amination of bromo-pyridines is a powerful and indispensable transformation in the modern synthetic chemist's toolkit, especially within the pharmaceutical industry. A comprehensive understanding of the reaction mechanism and the influence of each reaction parameter is fundamental to its successful application. By meticulously selecting the catalyst system, base, and solvent, and by adhering to stringent experimental techniques, researchers can reliably construct a diverse array of aminopyridine structures, thereby accelerating the discovery and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: Efficient Amide Bond Formation with 5-Bromo-2-fluoroisonicotinic Acid using HATU
Introduction: The Significance of 5-Bromo-2-fluoroisonicotinic Acid in Modern Drug Discovery
This compound is a pivotal building block for medicinal chemists and drug development professionals. Its substituted pyridine core is a common motif in a multitude of biologically active compounds. The strategic placement of the bromo and fluoro substituents offers distinct advantages: the bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability.
The formation of an amide bond is one of the most fundamental and frequently employed transformations in pharmaceutical synthesis.[1] Coupling this compound with various amine moieties allows for the rapid generation of diverse compound libraries essential for lead discovery and optimization. However, the electron-deficient nature of the pyridine ring, exacerbated by the halogen substituents, can render the carboxylic acid less reactive under standard conditions, necessitating a robust and highly efficient coupling strategy.
This application note provides a detailed, field-proven guide to the successful synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective uronium-based coupling reagent. We will delve into the mechanistic rationale for procedural choices, provide a step-by-step protocol, and offer insights into troubleshooting and optimization.
The HATU Advantage: Mechanism and Rationale
HATU is renowned for its high coupling efficiency, rapid reaction rates, and its remarkable ability to suppress racemization, a critical factor when working with chiral amines.[2] Its efficacy stems from the formation of a highly reactive OAt-active ester.[2]
The mechanism proceeds in two discrete stages:
-
Activation: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation & Amidation: The OAt anion, released from the HATU structure, rapidly attacks the isouronium salt. This intramolecular rearrangement generates the highly reactive OAt-active ester and liberates tetramethylurea (TMU) as a byproduct. The subsequent addition of the amine nucleophile to this active ester results in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[2]
The superiority of HATU, especially for challenging substrates, is attributed to the 7-azabenzotriazole moiety. The pyridine nitrogen atom within the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, stabilizing the transition state.[3]
Chemical Mechanism of HATU-Mediated Amide Coupling
References
Solid-phase organic synthesis protocols for nicotinic acids
An Application Guide to Solid-Phase Synthesis of Nicotinic Acids and Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Nicotinic acid (pyridine-3-carboxylic acid), a vital component of the vitamin B complex, and its derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] Traditional solution-phase synthesis of nicotinic acid libraries can be laborious and time-consuming. Solid-Phase Organic Synthesis (SPOS) offers a powerful alternative, enabling the streamlined and often automated production of compound libraries with high efficiency and purity.[3] This guide provides an in-depth exploration of the principles, strategies, and practical protocols for the solid-phase synthesis of nicotinic acids and their amide derivatives, designed for researchers and professionals in drug development.
The Strategic Advantage of Solid-Phase Synthesis
The core principle of SPOS is the covalent attachment of a starting material to an insoluble polymer support (resin).[4] All subsequent chemical transformations occur on this support. The key advantages of this approach are:
-
Simplified Purification: Intermediates are purified by simple filtration and washing of the resin, eliminating the need for complex chromatographic procedures at each step.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, as the excess is easily washed away.
-
Amenability to Automation: The repetitive nature of washing and reaction cycles makes SPOS highly suitable for automated synthesis platforms, dramatically increasing throughput.
The logical flow of a typical SPOS workflow is outlined below.
Caption: High-level workflow for Solid-Phase Organic Synthesis (SPOS).
Critical Components of the Synthesis Strategy
Success in SPOS hinges on the judicious selection of the resin, the linker, and the chemical pathway.
The Solid Support: Resin Selection
The resin is the insoluble matrix upon which the synthesis is performed. Polystyrene (PS) cross-linked with 1% divinylbenzene (DVB) is the most common choice due to its excellent chemical stability and good swelling properties in a range of organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
The Anchor: Linker Chemistry
The linker is the molecular bridge connecting the molecule of interest to the resin. Its chemical properties dictate the conditions under which the final product is cleaved and determine the functionality on the released molecule.[5]
| Linker Type | Resin Name | Resulting C-Terminal | Cleavage Condition | Primary Application |
| p-Alkoxybenzyl alcohol | Wang Resin | Carboxylic Acid | Strong Acid (e.g., >50% TFA) | Synthesis of peptide acids and other C-terminal carboxylic acids.[][7][8] |
| Dimethoxyphenyl-aminomethyl | Rink Amide Resin | Carboxamide | Mild Acid (e.g., 1-50% TFA) | Synthesis of peptide amides and other primary amides.[9][10][11] |
| 2-Chlorotrityl | 2-Chlorotrityl Chloride Resin | Protected Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Synthesis of protected fragments; minimizes racemization during loading.[12][13] |
For the direct synthesis of nicotinic acids, Wang resin is the industry standard. For synthesizing nicotinamides (the amide of nicotinic acid), Rink Amide resin is the preferred choice.
Protocol 1: Direct Synthesis of Nicotinic Acid on Wang Resin
This protocol details the immobilization of nicotinic acid onto Wang resin, serving as a foundational technique. The strategy relies on esterification of the resin's hydroxyl groups with the carboxylic acid of the target molecule.
Workflow Diagram
Caption: Workflow for the direct synthesis of nicotinic acid on Wang resin.
Step-by-Step Methodology
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Nicotinic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
Dichloromethane (DCM), ACS Grade
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
-
Diethyl Ether (Cold)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
Procedure:
-
Resin Swelling:
-
Place 1.0 g of Wang resin in a peptide synthesis vessel.
-
Add 10 mL of DCM and allow to swell for 30 minutes with gentle agitation.
-
Drain the DCM, then wash with DMF (3 x 10 mL).
-
-
Esterification (Loading):
-
In a separate flask, dissolve nicotinic acid (4 equiv. relative to resin loading, e.g., 4 mmol, 492 mg) in 10 mL of DMF.
-
Add DMAP (0.1 equiv., e.g., 0.1 mmol, 12 mg).
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (4 equiv., e.g., 4 mmol, 625 µL) dropwise and stir for 10 minutes.
-
Drain the DMF from the swollen resin and add the activated nicotinic acid solution.
-
Agitate the mixture at room temperature for 12-16 hours. The use of DIC with a catalytic amount of DMAP is a standard method for attaching the first residue to Wang resin, though it can carry a risk of racemization for chiral molecules.[7]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 1 hour.
-
Wash the resin as described in step 3.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. This is a robust, non-malodorous general-purpose cocktail.[14] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL conical tube.
-
Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.
-
-
Product Isolation:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen to about 1 mL.
-
Add the concentrated solution dropwise to 40 mL of cold diethyl ether to precipitate the product.
-
Centrifuge the mixture, decant the ether, and wash the crude product pellet with cold ether twice more.
-
Dry the crude nicotinic acid product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by RP-HPLC and Mass Spectrometry.
-
Purify via preparative RP-HPLC if necessary, followed by lyophilization to obtain the final product.
-
Protocol 2: Synthesis of a Nicotinoyl-Amino Acid Amide on Rink Amide Resin
This protocol demonstrates the versatility of SPOS by building a more complex derivative: a nicotinoyl-leucine-amide. This approach is common in creating libraries for biological screening.[15][16] The synthesis utilizes standard Fmoc-SPPS chemistry.
Workflow Diagram
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 9. chempep.com [chempep.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 12. Fmoc SPPS Linkers [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Utility of 5-Bromo-2-fluoroisonicotinic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family of enzymes.[1] The strategic design of small molecules that can effectively modulate their activity is therefore of paramount importance. Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles, such as pyridine and its derivatives, have emerged as privileged scaffolds.[2] This guide focuses on the application of a highly functionalized building block, 5-Bromo-2-fluoroisonicotinic acid , in the rational design and synthesis of next-generation kinase inhibitors.
The unique trifecta of functionalities on this molecule—the pyridine ring, a bromine atom at the 5-position, and a fluorine atom at the 2-position—offers a versatile platform for medicinal chemists. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in kinase inhibitors that often interacts with the hinge region of the kinase active site. The strategic placement of the halogen atoms provides opportunities for both fine-tuning the electronic properties of the molecule and for further synthetic elaboration through cross-coupling reactions.
This document provides a comprehensive overview of the utility of this compound, detailing its application in the synthesis of potential kinase inhibitors, providing robust experimental protocols, and elucidating the structure-activity relationships that underpin its efficacy.
The Rationale for Fluorine and Bromine Substitution in Kinase Inhibitor Design
The deliberate incorporation of fluorine and bromine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.
The Role of the 2-Fluoro Substituent: The fluorine atom, being the most electronegative element, can significantly alter the properties of a molecule.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. In the context of the 2-position of the pyridine ring, the fluorine atom can:
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor in the kinase hinge region.
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with the protein backbone, potentially increasing binding affinity.
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to improved in vivo stability and a longer half-life of the drug candidate.
The Significance of the 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring also plays a crucial role:
-
Vector for Further Diversification: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4]
-
Hydrophobic Interactions: The bromine atom can participate in halogen bonding and other hydrophobic interactions within the kinase active site, contributing to the overall binding affinity of the inhibitor.
-
Modulation of Potency: As seen in related series of kinase inhibitors, the presence and position of a bromo substituent can have a significant impact on inhibitory potency. For instance, in a series of N-phenylsulfonylnicotinamide derivatives, a 5-bromo substituted compound demonstrated potent inhibitory activity against EGFR tyrosine kinase.[5]
Targeting the MAPK/ERK Pathway: A Key Application
A significant number of human cancers are driven by aberrant activation of the RAS/RAF/MEK/ERK signaling pathway.[6][7] Consequently, the development of inhibitors targeting key kinases in this cascade, such as BRAF and MEK, has been a major focus of cancer drug discovery.[6][8] The structural motifs derived from this compound are particularly relevant for the synthesis of MEK and BRAF inhibitors. For example, the MEK inhibitor Binimetinib contains a 5-((4-bromo-2-fluorophenyl)amino) moiety, highlighting the importance of this substitution pattern for potent MEK inhibition.[9]
Figure 1: Simplified MAPK/ERK signaling pathway and points of inhibition.
Experimental Protocols: Synthesis of N-Aryl-5-bromo-2-fluoroisonicotinamides
The following protocols provide a detailed methodology for the synthesis of amide derivatives of this compound, a key step in the generation of potential kinase inhibitors.
Protocol 1: Acyl Chloride Formation and Amide Coupling
This two-step, one-pot procedure is a robust method for the synthesis of a wide range of amides.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline derivative
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup
Figure 2: General workflow for the synthesis of N-Aryl-5-bromo-2-fluoroisonicotinamides.
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution. The resulting solution of the crude acyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve the substituted aniline derivative (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Peptide Coupling Reagent-Mediated Amidation
This method avoids the use of harsh chlorinating agents and is suitable for more sensitive substrates.
Materials:
-
This compound
-
Substituted aniline derivative
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), the substituted aniline derivative (1.1 eq), and DIEA (2.5 eq) in anhydrous DMF or DCM, add the coupling reagent (e.g., PyBOP or HATU, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.
Quantitative Data: Biological Activity of Structurally Related Kinase Inhibitors
The following table summarizes the biological activity of kinase inhibitors that share key structural features with derivatives of this compound, providing a benchmark for the potential efficacy of this compound class.
| Compound Name/Reference | Target Kinase(s) | IC50/Activity | Reference(s) |
| Binimetinib | MEK1/2 | IC50: 12 nM (MEK1), 20 nM (MEK2) | [9] |
| Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) | EGFR Tyrosine Kinase | IC50: 0.09 µM | [5] |
| Dabrafenib | BRAF V600E | IC50: 0.8 nM | [10] |
| Trametinib | MEK1/2 | IC50: 0.92 nM (MEK1), 1.8 nM (MEK2) |
Conclusion and Future Perspectives
This compound represents a strategically designed and highly valuable building block for the synthesis of novel kinase inhibitors. The inherent functionalities of this scaffold provide a robust platform for generating diverse chemical libraries with the potential for potent and selective inhibition of key kinases implicated in cancer and other diseases. The detailed protocols and structure-activity relationship insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their quest for the next generation of targeted therapeutics. Future efforts in this area will likely focus on leveraging the 5-bromo position for the introduction of novel, non-covalent or covalent warheads to achieve enhanced potency and to overcome acquired resistance mechanisms.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRAF inhibitors in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-Agnostic Activity of BRAF plus MEK Inhibitor in BRAF V600–Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Kinase Inhibitory Thiazines | Technology Transfer [techtransfer.nih.gov]
One-Pot Synthesis of 6-Bromo-7-fluoro-4(3H)-quinazolinones from 5-Bromo-4-fluoroisatoic Anhydride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the efficient one-pot, three-component synthesis of 6-bromo-7-fluoro-4(3H)-quinazolinone derivatives. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of bromine and fluorine moieties onto the quinazolinone core can significantly modulate its pharmacological properties, making the targeted synthesis of such derivatives a key objective in drug discovery.[2] This document outlines a robust and versatile synthetic strategy starting from the readily accessible 5-bromo-4-fluoroisatoic anhydride, an amine, and an aldehyde. The causality behind the experimental choices, a detailed mechanistic rationale, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Halogenated Quinazolinones
The quinazolinone core is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[3][4] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinazolinone framework is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. Specifically, the presence of a bromine atom can provide a handle for further synthetic transformations via cross-coupling reactions, while the fluorine atom is known to improve cell membrane permeability and metabolic resistance. This application note details a one-pot multicomponent reaction (MCR) approach for the synthesis of 6-bromo-7-fluoro-4(3H)-quinazolinones, a class of compounds with high potential in drug discovery programs.[1]
Methodology: A One-Pot, Three-Component Approach
The synthesis of 6-bromo-7-fluoro-4(3H)-quinazolinones can be efficiently achieved through a one-pot, three-component reaction involving 5-bromo-4-fluoroisatoic anhydride, a primary amine, and an aldehyde. This approach is advantageous due to its operational simplicity, time efficiency, and the ability to generate diverse libraries of compounds from readily available starting materials.[3][5]
Reaction Principle and Mechanistic Insights
The one-pot synthesis proceeds through a cascade of reactions, initiated by the nucleophilic attack of the primary amine on the carbonyl group of 5-bromo-4-fluoroisatoic anhydride. This is followed by ring-opening and decarboxylation to form a 2-amino-5-bromo-4-fluorobenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2,3-disubstituted-6-bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-one. In many cases, in situ oxidation leads to the aromatic 6-bromo-7-fluoro-4(3H)-quinazolinone. The presence of electron-withdrawing fluorine and bromine groups on the isatoic anhydride can enhance the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack.[6]
Diagram 1: Proposed Reaction Mechanism
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc under Solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-fluoroisonicotinic Acid
Welcome to the technical support guide for the purification of 5-Bromo-2-fluoroisonicotinic acid (CAS No. 1214377-40-8)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, including reaction outcomes, biological assays, and the safety profile of drug candidates.
This guide provides a structured, question-and-answer approach to common purification challenges, combining detailed protocols with the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Initial Assessment & General FAQs
This section addresses preliminary questions you should consider before selecting a purification strategy.
Q1: How do I get a preliminary assessment of my crude product's purity?
A1: Before committing to a large-scale purification, a quick purity assessment is crucial. Thin-Layer Chromatography (TLC) is an invaluable technique for this. Spot your crude material alongside any available starting materials on a silica gel plate. A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, will help visualize the number of components. A single spot for your product indicates relatively high purity, while multiple spots suggest the presence of impurities that need to be removed. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity with high precision[2][3].
Q2: My crude product is a yellow or brown solid. Is this normal, and how does it affect my purification choice?
A2: Yes, it is common for crude nicotinic acid derivatives, particularly those produced via oxidation or halogenation reactions, to be yellow or discolored[4]. These colored impurities are often highly conjugated organic molecules. While techniques like chromatography can remove them, a specialized pre-treatment step can be highly effective. For some nicotinic acids, melting the crude solid and holding it in a molten state for a few minutes before recrystallization can destroy these chromophores, leading to a much purer final product with fewer recrystallization cycles[4].
Q3: Which primary purification technique should I start with?
A3: The choice depends on the nature of the impurities.
-
For crystalline solids with thermally stable impurities: Recrystallization is often the most efficient and scalable method.
-
To remove neutral or basic impurities: An acidic workup using an Acid-Base Extraction is highly effective for isolating the acidic target compound.
-
For complex mixtures or to separate structurally similar impurities (e.g., isomers): Flash Column Chromatography is the most powerful, albeit less scalable, option[5].
The following workflow can guide your decision-making process.
Caption: Initial Purification Strategy Decision Workflow.
Section 2: Recrystallization Guide
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.
Recrystallization FAQs
Q1: What is the best solvent for recrystallizing this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for similar compounds, several options are viable. A good starting point is to test small batches with solvents like isopropyl alcohol, ethanol, ethyl acetate, or a mixture of tetrahydrofuran (THF) and water[5][6][7]. The choice depends on the specific impurities present.
| Solvent System | Typical Use Case | Reference |
| Isopropyl Alcohol | General purpose for nicotinic acids | [6] |
| 95% Ethanol | General purpose, good for polar compounds | [6] |
| Ethyl Acetate (EtOAc) | For moderately polar compounds | [5] |
| THF / Water | Used to form high-quality crystals (monohydrate) | [7][8] |
Q2: My compound "oiled out" instead of crystallizing upon cooling. What do I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate). To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
Q3: My recovery is very low after recrystallization. How can I improve the yield?
A3: Low recovery is typically due to using too much solvent or premature crystallization. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. To maximize recovery, cool the flask in an ice bath after it has reached room temperature to further decrease the compound's solubility. However, be aware that cooling too rapidly can sometimes trap impurities. Significant material loss during purification is a known issue that requires optimization of solvent volumes[2].
Detailed Protocol: Recrystallization from THF/Water
This protocol is adapted from a method used to generate high-quality single crystals of the target compound[7].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of THF at room temperature and stir until the solid is fully dissolved.
-
Induce Crystallization: Slowly add distilled water dropwise while stirring. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of THF to make the solution clear again. This ensures you are not at risk of premature precipitation. If colored impurities are present, this is the stage where you could add activated charcoal, heat the solution briefly, and filter it hot through celite.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is key to forming large, pure crystals. For maximum yield, subsequently place the flask in a 0-4°C refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water or a pre-chilled THF/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Section 3: Acid-Base Extraction Guide
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Acid-Base Extraction FAQs
Q1: Which base should I use to dissolve my compound? NaOH, Na2CO3, or NaHCO3?
A1: The choice of base depends on the acidity of your compound and the nature of any acidic impurities. This compound is a reasonably strong acid (pKa of related compounds is ~2-3)[9][10].
-
Sodium Hydroxide (NaOH): A strong base that will deprotonate your compound completely. Use a dilute solution (e.g., 1-2 M) to avoid potential hydrolysis of other functional groups.
-
Sodium Bicarbonate (NaHCO3): A weak base that is selective for deprotonating carboxylic acids over phenols. This is often the best choice to separate your product from less acidic impurities.
-
Sodium Carbonate (Na2CO3): A moderately strong base, useful if bicarbonate is not strong enough.
Q2: I've formed a stable emulsion during the extraction. How can I break it?
A2: Emulsions are common and can be resolved by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Alternatively, gentle swirling of the separatory funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (CH2Cl2)[5].
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. CO2 gas will evolve, so be sure to vent the funnel frequently. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Wash: Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 4N HCl, while stirring until the pH is approximately 2-3[11]. Your product should precipitate as a solid.
-
Isolation & Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum. For highest purity, this product can be used as the starting material for a subsequent recrystallization.
Caption: Workflow for Acid-Base Extraction Purification.
Section 4: Troubleshooting Guide
This table addresses common issues encountered during purification.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; significant loss during purification steps. | Monitor the reaction to completion using TLC/HPLC. For purification, optimize solvent volumes carefully to avoid excessive loss of product in the mother liquor[2]. |
| Product Fails to Crystallize | Solution is not sufficiently saturated; presence of impurities inhibiting crystallization. | Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal. If these fail, an additional purification step (e.g., extraction) may be needed. |
| Persistent Color in Final Product | Presence of highly conjugated, colored byproducts. | Consider the melt-purification pre-treatment mentioned in Section 1[4]. Alternatively, treat the solution with activated charcoal during recrystallization. |
| Presence of Starting Material | Incomplete reaction. | Extend the reaction time or moderately increase the temperature, monitoring by TLC[2]. If the impurity is structurally different, it can often be removed by one of the methods above. |
| Broad Melting Point | The product is still impure or is wet. | Re-purify using a different technique (e.g., recrystallize from a different solvent). Ensure the product is thoroughly dried under vacuum. |
References
- 1. This compound - [nashpharmatech.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 11. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Reactions
Welcome to the technical support center dedicated to addressing the challenges of removing by-products from palladium-catalyzed reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the primary types of by-products I should be concerned with in palladium-catalyzed reactions?
By-products can be broadly categorized into two main groups:
-
Process-Related Impurities: These originate directly from the catalyst system and reagents. The most critical impurity in this class is the residual palladium itself. Other components include leftover phosphine ligands and their corresponding oxides (e.g., triphenylphosphine oxide, TPPO), which can be notoriously difficult to remove.
-
Reaction-Related Impurities: These are undesired molecules formed through side reactions of the substrates. Their formation is highly dependent on the specific type of cross-coupling reaction being performed. Common examples include:
-
Homocoupling products: Dimerization of the starting materials (e.g., Ar-Ar from Ar-X).[1]
-
Reduced or dehalogenated products: Replacement of the halide on the starting material with a hydrogen atom.[1][2]
-
Isomerized products: In reactions like the Heck coupling, migration of the double bond in the alkene product can lead to a mixture of regioisomers.[3][4]
-
Protodeboronation products: In Suzuki couplings, the boronic acid starting material can be protonated and cleaved before it enters the catalytic cycle.[1]
-
Q2: Why is the removal of residual palladium so critical, particularly in pharmaceutical development?
The rigorous removal of palladium is non-negotiable in pharmaceutical applications for several key reasons:
-
Regulatory Compliance: Health agencies have established strict limits on the presence of heavy metals in active pharmaceutical ingredients (APIs). The European Agency for the Evaluation of Medicinal Products (EMEA), for instance, limits all platinum group metals (which includes palladium) to less than 5 ppm in the final drug product.[5] These limits are in place due to the potential toxicity of palladium compounds.[5][6]
-
Catalytic Interference: Trace amounts of palladium can interfere with subsequent synthetic steps, catalyzing unintended side reactions and leading to lower yields or new impurities.
-
Assay Interference: In drug discovery, residual palladium can lead to false positives or negatives in biological assays, making it impossible to unambiguously attribute the observed biological effect to the compound being tested.[7] Studies have shown that even after standard chromatographic purification, significant levels of palladium can remain, necessitating a dedicated scavenging step.[7][8]
Q3: What are the principal methods for removing palladium and other by-products?
A variety of techniques are available, and often a combination is required for optimal purity. The main strategies include:
-
Adsorption: This is one of the most widely used techniques, employing solid-supported materials that bind palladium.[9] Common adsorbents include activated carbon, silica-based scavengers, and polymer-based scavenger resins functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[5][10][11][12]
-
Crystallization: This classic purification technique can be highly effective, leaving palladium impurities behind in the mother liquor.[5][12][13] Its efficacy can be improved by adding agents like N-acetylcysteine or thiourea, which form soluble complexes with palladium, preventing co-crystallization with the product.[5]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[12] The choice of solvent can have a significant impact on the efficiency of metal removal.[11]
-
Chromatography: Techniques like column chromatography are standard for separating the desired compound from organic by-products and, to some extent, the palladium catalyst.[12][14] However, it is often insufficient on its own for reducing palladium to regulatory-compliant levels.[7]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or when palladium black precipitates, filtration through a pad of a filter aid like Celite® is a simple and effective removal method.[12][14][15]
Q4: How do I select the best purification strategy for my specific reaction?
The optimal strategy depends on the nature of your product, the scale of the reaction, and the specific impurities present. The following decision workflow provides a general guideline.
Caption: Decision logic for selecting a palladium removal strategy.
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed, question-and-answer-based troubleshooting for common issues encountered in specific palladium-catalyzed reactions.
Focus Area: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is susceptible to several side reactions.
Issue 1: My purified product is contaminated with significant amounts of homocoupling by-products (Ar-Ar and Ar'-Ar').
-
Causality: Homocoupling arises from the unwanted reaction of two identical starting molecules. This can be promoted by the presence of oxygen, which can alter the catalyst's oxidation state, or by side reactions within the main catalytic cycle, especially if the transmetalation step is slow.[1][16]
-
Troubleshooting & Purification:
-
Reaction Optimization: Before purification, ensure your reaction solvent was thoroughly degassed to remove oxygen.[16] Optimizing the base and ligand can also disfavor homocoupling pathways.
-
Purification Strategy: Homocoupling products often have different polarity and solubility profiles compared to the desired cross-coupled product.
-
Chromatography: Flash column chromatography is typically the most effective method for separating these by-products. A careful screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended to achieve baseline separation.
-
Crystallization: If the desired product is crystalline, recrystallization can be an excellent method to isolate it from the less-ordered homocoupling impurities.
-
-
Issue 2: I'm observing a significant amount of protodeboronation, leading to a deboronated arene by-product and low yield.
-
Causality: Protodeboronation is the cleavage of the C-B bond in the boronic acid by a proton source, which removes it from the reaction before it can couple.[1] This is often exacerbated by the presence of water and the choice of base. The boric acid generated as a by-product can also affect the acid-base equilibrium of the reaction, influencing side reactions.[17]
-
Troubleshooting & Purification:
-
Reaction Optimization: Use anhydrous solvents and consider a base like K₃PO₄ or Cs₂CO₃, which are often effective in suppressing this side reaction.[16] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability.
-
Purification Strategy: The deboronated arene is typically less polar than the desired product (which may contain polar functionality from the other coupling partner).
-
Chromatography: This difference in polarity usually allows for straightforward separation via flash column chromatography.
-
Extraction: If there is a large polarity difference, a liquid-liquid extraction may be sufficient to remove the bulk of this nonpolar by-product.
-
-
Focus Area: Heck Reaction
The Heck reaction is excellent for forming substituted alkenes, but issues with regioselectivity and catalyst stability are common.
Issue 3: My product is a mixture of alkene regioisomers due to double bond migration.
-
Causality: This occurs because the β-hydride elimination step in the Heck catalytic cycle is reversible.[3][4] The palladium-hydride intermediate formed can re-add to the alkene product in a different orientation, leading to isomerization of the double bond.[3] This is particularly problematic if the final reductive elimination of HX to regenerate the Pd(0) catalyst is slow.[4]
-
Troubleshooting & Purification:
-
Reaction Optimization: The best solution is to prevent isomerization during the reaction. Adding silver or thallium salts (e.g., Ag₂CO₃, TlOAc) can act as halide scavengers, promoting a rapid and irreversible reductive elimination that prevents the re-addition step.[3][4] This is often referred to as the "cationic pathway".[18]
-
Purification Strategy: Separating alkene isomers can be extremely challenging.
-
Preparative HPLC: High-performance liquid chromatography (HPLC), often using a silver-impregnated silica column, may be required to separate the isomers. This is often not practical for large scales.
-
Derivatization: In some cases, it may be necessary to carry the mixture forward to a subsequent reaction that selectively consumes one isomer, simplifying the purification later.
-
-
Focus Area: Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential, but removing bulky ligands and preventing side reactions are key challenges.
Issue 4: I'm having difficulty removing the phosphine ligand and its oxide (e.g., TPPO) from my product.
-
Causality: The bulky, electron-rich phosphine ligands essential for the Buchwald-Hartwig amination are often non-polar and can have similar chromatographic behavior to the desired product.[19][20][21] During the reaction or work-up, the phosphine can be oxidized to the corresponding phosphine oxide, which is highly polar and crystalline, often co-eluting or co-crystallizing with the product.
-
Troubleshooting & Purification:
-
Extraction: For basic amine products, an acidic wash (e.g., 1M HCl) can protonate the product, moving it to the aqueous layer while the neutral phosphine ligand remains in the organic layer. Basification of the aqueous layer followed by extraction will then recover the purified product.
-
Chromatography: To separate from phosphine oxides, sometimes a switch to a different stationary phase (e.g., alumina instead of silica gel) or using a solvent system with a small amount of amine (e.g., 1% triethylamine) can help.
-
Silver Salt Precipitation: Silver salts, such as silver nitrate (AgNO₃), can complex with phosphines. Adding a silver salt may help precipitate the ligand for removal by filtration.[22]
-
Caption: Origin of by-products from the main catalytic cycle.
Part 3: General Purification Troubleshooting
Issue 5: I've run a column, but my product still contains unacceptable levels of palladium.
-
Causality: Palladium species can be surprisingly mobile on silica gel. The exact nature of the palladium complex (its ligands and oxidation state) can dramatically alter its polarity. Furthermore, the product itself might chelate the palladium, causing them to travel together on the column.[5]
-
Troubleshooting:
-
Sequential Purification: Never rely solely on chromatography for palladium removal in pharmaceutical-grade material. It should be seen as a bulk purification step for organic impurities, followed by a dedicated palladium scavenging step.[7][8]
-
Use a Scavenger: After chromatography, dissolve the product and treat it with a scavenger resin (see Protocol 1) or activated carbon.[12]
-
Final Polish: A final crystallization or precipitation step after scavenging can further reduce palladium levels.
-
Issue 6: My palladium scavenger resin isn't working effectively.
-
Causality: The performance of scavenger resins depends on several factors: the oxidation state of the palladium, steric hindrance around the metal center, solvent, temperature, and reaction time.[9] A scavenger that works for a Pd(II) salt may be ineffective for a bulky Pd(0) phosphine complex.
-
Troubleshooting:
-
Screen Multiple Scavengers: There is no one-size-fits-all solution. Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT, cysteine-based) to find the most effective one for your specific system.[11][23]
-
Optimize Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature, and treatment time.[10] Scavenging can sometimes take up to 24 hours for tightly bound palladium complexes.[24]
-
Consider a Pre-treatment Step: Sometimes, a mild oxidizing or reducing agent can convert various palladium species into a single form that is more easily captured by the scavenger.
-
Part 4: Data Summaries & Protocols
Table 1: Comparison of Common Palladium Scavenging Technologies
| Scavenging Method | Functional Group/Material | Pros | Cons | Best For |
| Polymer Resins | Trimercaptotriazine (TMT) | High capacity, robust, effective for many Pd species.[10][11] | Can require long contact times (up to 24h).[24] | General purpose, hindered Pd complexes.[23] |
| Silica Scavengers | Thiol, Thiourea | Good solvent compatibility, fast kinetics.[11] | Lower capacity than some polymer resins. | Versatile for all forms of palladium, widely used.[23] |
| Activated Carbon | N/A | Inexpensive, effective for removing color and Pd black.[13] | Non-selective, can lead to high product loss via adsorption.[12][25] | Crude purifications, removal of precipitated Pd. |
| Extraction Additives | N-acetylcysteine, Thiourea | Integrates into crystallization/extraction work-up.[5] | Less effective than solid scavengers, requires optimization. | Enhancing palladium removal during crystallization. |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavenger Resins
This protocol provides a method for rapidly assessing the efficacy of different scavengers.
-
Preparation: Prepare a stock solution of your crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) at a known concentration.
-
Analysis (T₀): Take an aliquot of the stock solution for analysis by a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the initial palladium concentration (in ppm).[5]
-
Scavenger Array: In separate vials, place 3-5 equivalents (relative to the initial moles of palladium) of different scavenger resins (e.g., SiliaMetS DMT, SiliaMetS Thiourea, Biotage MP-TMT).[10][23]
-
Treatment: Add a known volume of the stock solution to each vial. Seal the vials and agitate them at room temperature (or a slightly elevated temperature, e.g., 40 °C) for a set period (e.g., start with 4 hours).
-
Sampling & Analysis: After the treatment time, filter the solution from each vial to remove the resin. Analyze the palladium content of each filtrate via ICP-MS.
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger for your system. If necessary, repeat with longer treatment times for promising candidates.
Caption: Experimental workflow for scavenger screening.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) in which the product is highly soluble to minimize loss.
-
Treatment: Add activated carbon (typically 5-10% w/w relative to the crude product). Vigorously stir the slurry at room temperature for 1-2 hours.
-
Filtration: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Pre-wet the pad with the clean solvent. Filter the reaction slurry through the Celite® pad.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content to confirm the effectiveness of the treatment.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arborassays.com [arborassays.com]
- 6. si-novations.com [si-novations.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. silicycle.com [silicycle.com]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
Technical Support Center: Stability of 5-Bromo-2-fluoroisonicotinic Acid
Welcome to the technical support center for 5-Bromo-2-fluoroisonicotinic acid (CAS 1214377-40-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges related to its stability under various reaction conditions, drawing upon established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound to ensure its stability?
A1: Proper handling and storage are crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] For long-term storage, maintaining these cool and dry conditions is essential.[1] The compound is known to be an irritant, causing skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[2][3] Handling should occur in a well-ventilated space, such as a fume hood, to avoid inhalation of any dust or fumes.[2][4]
Q2: How stable is this compound to changes in pH?
A2: The stability of pyridinecarboxylic acids, such as this compound, can be influenced by pH. As a carboxylic acid, it will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The pKa of the carboxylic acid group is predicted to be around 2.05.[5] While generally stable across a range of pH values, extreme acidic or basic conditions, especially when combined with heat, may promote undesirable reactions. For instance, strongly acidic conditions can sometimes lead to acid-catalyzed hydrolysis of the fluorine atom, although this is less common for fluoropyridines compared to other halopyridines.[6] In strongly alkaline solutions, the carboxylate form is stable, but care should be taken to avoid conditions that might favor nucleophilic attack on the pyridine ring.
Q3: Is decarboxylation a concern when working with this compound?
A3: Decarboxylation, the removal of the carboxyl group as CO2, is a potential reaction for carboxylic acids, particularly under heating.[7] For pyridinecarboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, and this process can be influenced by the pH of the solution.[8] While this compound is a pyridine-4-carboxylic acid (an isonicotinic acid derivative), the presence of electron-withdrawing halogen substituents can influence the electronic properties of the ring and potentially affect the stability of the carboxyl group. Thermal decarboxylation often requires elevated temperatures (100-150 °C) and may be facilitated by the presence of strong electron-withdrawing groups.[9] For most standard reaction conditions at or near room temperature, spontaneous decarboxylation is not a significant concern. However, it is a possibility that should be considered during high-temperature reactions or distillations.
Q4: How does the fluorine atom at the 2-position affect the reactivity and stability of the molecule?
A4: The fluorine atom at the 2-position significantly influences the molecule's reactivity. Fluorine is a highly electronegative atom, which makes the 2-position of the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[10] This reactivity is a key feature for synthetic applications, allowing for the introduction of various nucleophiles at this position. The C-F bond in fluoropyridines is generally strong, contributing to the overall thermal stability of the molecule.[11] However, the reactivity of the fluorine can be a stability concern under certain conditions. For example, in the presence of strong nucleophiles or under harsh acidic or basic conditions, displacement of the fluoride ion can occur.[10] The rate of SNAr reactions on 2-fluoropyridines is often significantly faster than on their 2-chloro analogs.[10]
Troubleshooting Guide
Issue 1: Low yield or no reaction in a Suzuki-Miyaura coupling reaction.
Potential Cause & Solution:
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[12] In this case, this compound can act as the organohalide partner via its bromo substituent.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition step, which can be sluggish for some aryl bromides.[13]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[14] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used.[15] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures, excessive heat can lead to decomposition of the starting material or catalyst. Optimization of the reaction temperature is recommended.
-
Quality of Boronic Acid: Ensure the boronic acid or ester is pure and has not undergone significant protodeboronation.[13]
Experimental Protocol: Screening Suzuki-Miyaura Coupling Conditions
-
To a reaction vial, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and base (e.g., K2CO3, 2 equivalents).
-
Add a mixture of solvent (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
If the reaction is slow or incomplete, consider varying the catalyst, ligand, base, and solvent.
Issue 2: Unidentified byproducts observed, potentially from decomposition.
Potential Cause & Solution:
The formation of byproducts can indicate decomposition of the starting material or intermediates.
-
Hydrolysis: Under aqueous basic conditions, particularly at elevated temperatures, nucleophilic substitution of the fluorine atom by hydroxide can occur, leading to the formation of 5-Bromo-2-hydroxyisonicotinic acid. Similarly, acidic conditions can also promote hydrolysis.[6] To mitigate this, use anhydrous solvents when possible or minimize reaction times and temperatures in aqueous media.
-
Decarboxylation: As discussed in the FAQ, high temperatures can induce decarboxylation to form 3-bromo-6-fluoropyridine. If this is suspected, running the reaction at a lower temperature or using a milder heating method might be beneficial.
-
Reaction with Nucleophilic Solvents: Solvents such as methanol or ethanol can act as nucleophiles under certain conditions, leading to the displacement of the fluorine atom. If this is a concern, consider using a non-nucleophilic solvent like THF, dioxane, or toluene.
Data Presentation: Potential Decomposition Pathways
| Decomposition Pathway | Triggering Conditions | Resulting Byproduct |
| Hydrolysis of Fluorine | Aqueous base or acid, heat | 5-Bromo-2-hydroxyisonicotinic acid |
| Decarboxylation | High temperature | 3-Bromo-6-fluoropyridine |
| Nucleophilic Substitution | Nucleophilic solvents (e.g., alcohols), base | 5-Bromo-2-alkoxyisonicotinic acid |
Issue 3: Difficulty in achieving selective reaction at the bromine vs. the fluorine position.
Potential Cause & Solution:
Both the bromine at the 5-position and the fluorine at the 2-position are potential reaction sites.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, or Heck couplings will selectively occur at the C-Br bond. The C-F bond is generally unreactive under these conditions. The relative reactivity for oxidative addition to palladium is typically C-I > C-Br > C-OTf >> C-Cl, with C-F being even less reactive.[12][16]
-
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions will preferentially occur at the 2-position, displacing the fluorine atom. The pyridine nitrogen and the carboxylic acid group activate the 2-position towards nucleophilic attack.[10][17] To achieve selective SNAr at the fluorine, use a nucleophile with an appropriate base in a suitable solvent.
Visualization: Reaction Selectivity Workflow
Caption: Decision workflow for selective functionalization.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Troubleshooting Low Yields in Amide Coupling Reactions
Welcome to your comprehensive resource for overcoming challenges in amide bond formation. This guide is structured to provide rapid, actionable insights for researchers, chemists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this center combines mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of amide coupling and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of why your amide coupling reaction might be underperforming.
Q1: My amide coupling reaction has a low or no product yield. What are the most common culprits?
Low or no yield in amide coupling is a frequent issue stemming from a few core problems. Systematically evaluating these can often lead to a quick resolution.[1][2]
-
Poor Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. If your coupling reagent is old, hydrated, or used in insufficient quantity, the formation of the highly reactive intermediate will be inefficient, leading to a stalled reaction.[1]
-
Amine Unavailability: The amine must be a competent nucleophile. An acidic side reaction between your carboxylic acid and amine can form an ammonium salt, effectively "deactivating" the amine by protonating it.[3][4][5] This prevents it from attacking the activated carboxylic acid.
-
Presence of Water: Water is the enemy of amide coupling. It can hydrolyze your activated carboxylic acid intermediate back to the starting material, completely halting the desired reaction.[1] Using anhydrous solvents and reagents is paramount.[6]
-
Steric Hindrance: Bulky or sterically demanding groups on either the carboxylic acid or the amine can physically block the nucleophilic attack, dramatically slowing down the reaction rate or preventing it altogether.[1][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, the type and amount of base used, and the reaction temperature can have a profound impact on the outcome.[7][8]
Q2: I see the formation of my activated ester by LC-MS, but the reaction doesn't proceed. What's happening?
This is a classic sign that the issue lies with your amine or the subsequent coupling step.
-
Amine Basicity and Nucleophilicity: If your amine is weakly nucleophilic (e.g., an electron-deficient aniline), it may not be reactive enough to couple with the activated ester. In this scenario, a more potent coupling reagent that generates a "hotter" intermediate might be necessary.
-
Protonation of the Amine: As mentioned in Q1, if the amine is protonated, it cannot react. Ensure you are using a sufficient amount of a non-nucleophilic base to neutralize any acid present and liberate the free amine.[9]
-
Steric Clash: The activated ester itself has some steric bulk. If both the acid and amine are hindered, the activation energy for the coupling step may be too high under your current conditions.[10] Consider increasing the temperature or switching to a less sterically demanding activation strategy, like forming an acyl fluoride.[10][11]
Q3: My starting materials are consumed, but I have a complex mixture of byproducts. What are the common side reactions?
Byproduct formation is a clear indicator of competing reaction pathways. Identifying the byproduct can help diagnose the problem.
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This is more common in polar solvents.[12]
-
Racemization: If your carboxylic acid has a chiral center at the α-position (common in peptide chemistry), it can lose its stereochemical integrity during activation. This can happen via direct enolization or the formation of an oxazolone intermediate.[2][13] Using additives like HOBt or OxymaPure can suppress this.[1]
-
Guanidinium Byproduct: With uronium/aminium reagents like HATU or HBTU, the amine can sometimes react with the coupling reagent itself, forming a guanidinium species and consuming your nucleophile. The correct order of addition (pre-activating the acid before adding the amine) is crucial to prevent this.
In-Depth Troubleshooting & Optimization
Choosing the Right Coupling Reagent
The choice of coupling reagent is the single most important decision you will make.[6] Reagents are not one-size-fits-all; they vary in reactivity, cost, and propensity for side reactions.[1][2]
// Edges start -> sterics; sterics -> phosphonium [label="Yes"]; sterics -> acyl_fluoride [label="Severe"]; sterics -> racemization [label="No"]; racemization -> uronium [label="Yes"]; racemization -> carbodiimides [label="No, with additive"]; racemization -> nucleophilicity; nucleophilicity -> uronium [label="Yes"]; nucleophilicity -> phosphonium [label="Yes"]; nucleophilicity -> acyl_fluoride [label="Yes"]; nucleophilicity -> carbodiimides [label="No"];
carbodiimides -> end_node; phosphonium -> end_node; uronium -> end_node; acyl_fluoride -> end_node; } dot Caption: Decision workflow for selecting an appropriate amide coupling reagent.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available.[1] | Can cause racemization; require additives (HOBt, OxymaPure) for efficiency; byproduct removal can be difficult (DCC).[1][2] | Standard, non-sensitive couplings; large-scale synthesis where cost is a factor. |
| Phosphonium Salts | PyBOP, PyAOP | More reactive than carbodiimides; excellent for hindered substrates.[1][2] PyAOP is particularly good for N-methyl amino acids.[1][14] | Byproducts can be carcinogenic (BOP); higher cost.[14] | Sterically demanding couplings; cases where racemization is a concern. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, very fast reaction times, low racemization.[1][2] HATU is often the go-to for difficult couplings.[1][15] | Higher cost; benzotriazole-based reagents are potentially explosive. COMU is a safer alternative.[1] | Difficult couplings, peptide synthesis, and when speed is critical. |
| Acyl Fluoride Precursors | TFFH, BTFFH, Deoxo-Fluor | Generates highly reactive acyl fluorides in situ; excellent for extremely hindered or electron-deficient substrates where other methods fail.[10][11][16] | Reagents can be harsh and may not be suitable for all functional groups.[11] | "Last resort" for couplings that are otherwise unsuccessful. |
The Role of Base and Solvent
-
Base Selection: A non-nucleophilic organic base is crucial to neutralize acidic byproducts and ensure the amine remains in its free, reactive form.[1]
-
DIPEA (Diisopropylethylamine): The most common choice due to its steric bulk, which prevents it from acting as a nucleophile.[1]
-
TEA (Triethylamine): Also widely used, but can sometimes cause side reactions due to being less sterically hindered than DIPEA.
-
Stoichiometry: Typically, 2-3 equivalents of base are used. One equivalent to neutralize the acid generated from the coupling reagent, and at least one more to ensure the amine starting material is deprotonated.
-
-
Solvent Selection: The solvent must be anhydrous and capable of dissolving all reaction components.
-
DMF and DCM: Historically the most common solvents for amide coupling.[4]
-
Greener Alternatives: In an effort to improve sustainability, solvents like 2-MeTHF, EtOAc, and CPME are being evaluated and have shown great promise as replacements for DMF and DCM in many common coupling reactions.[4][7]
-
Water: While counterintuitive, recent research has shown that micellar catalysis can enable fast and efficient amide couplings in water, particularly with EDC.[3][17]
-
Experimental Protocols
Protocol 1: General Procedure for High-Yield Coupling with HATU
This protocol is a robust starting point for many systems, especially when dealing with valuable or challenging substrates. The key is the pre-activation of the carboxylic acid before the amine is introduced.[18]
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1-0.5 M. Stir until fully dissolved.
-
Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes.
-
Pre-activation: Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 10-15 minutes. You should see a clear solution.
-
Amine Addition: Add the amine (1.05 eq) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[19]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aq. HCl (or 5% LiCl to remove DMF), saturated aq. NaHCO₃, and finally with brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[20]
Protocol 2: Coupling of a Sterically Hindered Substrate via an Acyl Fluoride
This method is highly effective for substrates that fail to couple using standard uronium or phosphonium reagents.[1][10]
-
Preparation: In a flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.
-
Fluorination: Add a fluorinating agent (e.g., BTFFH, 1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Coupling: In a separate flask, dissolve the amine (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM. Slowly add this amine solution to the acyl fluoride mixture.
-
Reaction: Stir the reaction at room temperature, or heat to 40-50 °C if the reaction is sluggish. Monitor for completeness by LC-MS. Reaction times can be significantly longer (4-24 hours) for these couplings.[10]
-
Work-up & Purification: Follow the standard aqueous work-up procedure as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. One moment, please... [growingscience.com]
- 16. amphoteros.com [amphoteros.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Efficient Cross-Coupling of Bromo-pyridines
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of bromo-pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C and C-N bond-forming reactions. Pyridine moieties are ubiquitous in pharmaceuticals, making their functionalization a critical step in modern synthesis.[1] However, the inherent properties of the pyridine ring present unique challenges that can often lead to frustration in the lab.
This resource is structured to provide not just protocols, but a deeper understanding of the "why" behind experimental choices. We will delve into common problems, offer logical troubleshooting steps, and provide clear, actionable advice to help you achieve efficient, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the cross-coupling of bromo-pyridines. Each issue is broken down by probable cause, followed by a series of recommended solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
This is the most common and frustrating issue. Before drastically altering your reaction, consider the following systematic approach.
Question: My Suzuki-Miyaura coupling of a bromo-pyridine is resulting in a low yield or returning only starting material. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings involving bromo-pyridines are often traced back to a few key factors, primarily related to the deactivation of the palladium catalyst by the pyridine nitrogen.[2]
Probable Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[3] This is particularly pronounced for 2-bromo-pyridines, a phenomenon often dubbed the "2-pyridyl problem."[3][4]
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen and promoting the desired oxidative addition and reductive elimination steps.[5] Highly effective ligands for these systems include biaryl phosphines like SPhos, XPhos, and RuPhos .[5][6]
-
Solution 2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., SPhos G3 or G4 Palladacycle). Pre-catalysts are often more stable and provide a more consistent concentration of the active catalyst, leading to more reproducible outcomes.[6]
-
-
Suboptimal Base or Solvent System: The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Solution 1: Base and Solvent Synergy. For Suzuki couplings, a common and effective system is a mixture of an organic solvent and water.[7] This allows the inorganic base (e.g., K₂CO₃, K₃PO₄) to dissolve in the aqueous phase while the organic substrate and catalyst remain in the organic phase.[7] A good starting point is a 4:1 or 5:1 mixture of 1,4-dioxane/water or THF/water.[7]
-
Solution 2: Base Strength. If you suspect inefficient transmetalation, especially with electron-deficient pyridines, consider screening stronger bases.[2] However, be mindful that very strong bases like NaOtBu can promote side reactions if not used judiciously.[6]
-
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction will be sluggish and incomplete.[2]
Question: My Buchwald-Hartwig amination of a 3-bromo-pyridine is failing. What should I be looking at?
Answer:
Buchwald-Hartwig aminations with bromo-pyridines are sensitive to the choice of catalyst, base, and solvent. The challenges are similar to C-C couplings—namely, catalyst inhibition by the pyridine nitrogen.[9]
Probable Causes & Solutions:
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for this transformation.
-
Incorrect Base Selection: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes degradation of sensitive functional groups.
-
Solution 1: Strong Bases. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective strong bases.[6]
-
Solution 2: Weaker Bases for Sensitive Substrates. If your substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄. Be aware that these may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]
-
-
Solvent Choice: The solvent must be aprotic and anhydrous.
-
Solution: Toluene, 1,4-dioxane, and THF are the most commonly used and reliable solvents for Buchwald-Hartwig aminations.[6] Ensure they are thoroughly dried before use.
-
Issue 2: Significant Byproduct Formation
Observing new spots on your TLC plate other than your desired product can be disheartening. Identifying these byproducts is the first step to eliminating them.
Question: I'm seeing significant homocoupling of my boronic acid and/or debromination of my bromo-pyridine in my Suzuki reaction. How can I minimize these side reactions?
Answer:
Both homocoupling and debromination (protodebromination) are common side reactions that point to specific issues in your reaction setup and conditions.
Probable Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is almost always caused by the presence of oxygen.[2]
-
Solution: Rigorous Degassing. Oxygen can cause oxidation of the Pd(0) catalyst and promote homocoupling.[2][10] It is crucial to thoroughly degas your solvent and the reaction vessel. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Debromination / Protodebromination: This is the replacement of the bromine atom with a hydrogen atom.
-
Solution 1: Optimize Reaction Rate. This side reaction often becomes competitive when the desired cross-coupling is slow. By optimizing the catalyst, ligand, and solvent system to accelerate the cross-coupling, you can often outcompete the debromination pathway.[7]
-
Solution 2: Choice of Base and Solvent. For some substrates, certain solvent and base combinations can favor debromination. For instance, in some Stille couplings, DMF has been shown to lead to more dehalogenation than toluene.[7] If debromination is a persistent issue, screening different solvents is a worthwhile endeavor.
-
Solution 3: Lower the Temperature. Higher temperatures can sometimes accelerate the rate of debromination more than the rate of the desired coupling.[3]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear visual indicator that your catalyst is no longer active in solution.
Question: My reaction mixture turned black and stalled. What is happening and how can I prevent it?
Answer:
The formation of palladium black, a precipitate of elemental palladium, indicates that your active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[10]
Probable Causes & Solutions:
-
Slow Catalysis: If the catalytic cycle is slow (often due to inhibition by the pyridine substrate), the active Pd(0) species has a longer lifetime in solution, increasing the probability of it agglomerating into palladium black.[3]
-
Solution: Implement the strategies discussed in "Issue 1" to accelerate the catalytic cycle. A more efficient ligand or optimized conditions will keep the catalyst turning over, reducing the concentration of vulnerable Pd(0) at any given time.
-
-
Presence of Oxygen or Impurities: Oxygen and other impurities can lead to the decomposition of the catalyst.[10]
-
Solution: Ensure all reagents and solvents are pure and that the reaction is performed under strictly anaerobic (oxygen-free) conditions.[10]
-
-
Excessively High Temperatures: High temperatures can promote catalyst decomposition.[10]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature (e.g., 80 °C) rather than a shorter time at a very high temperature (e.g., 110 °C).[11]
-
Visualizing the Problem: Catalyst Deactivation
The primary challenge in coupling bromo-pyridines is the catalyst's interaction with the substrate itself. The following diagram illustrates this common deactivation pathway.
Caption: Catalyst poisoning by the pyridine substrate.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, they require in situ activation, which can sometimes be inconsistent. For challenging substrates like bromo-pyridines, using a modern, well-defined pre-catalyst is highly recommended.[6] Pre-catalysts are more stable, air-tolerant, and ensure the reliable formation of the active catalytic species, leading to more reproducible and often higher yields.[6]
Q2: How do I choose between Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions?
A2: The choice depends entirely on the bond you wish to form and the substituent you want to introduce:[11]
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[11]
-
Heck Coupling: For forming C-C bonds by coupling with an alkene to form a substituted alkene.[8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[10]
-
Buchwald-Hartwig Amination: For forming C-N bonds by coupling with a primary or secondary amine.[6]
Q3: Can I run these reactions open to the air?
A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to rapid deactivation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][10] For optimal results and reproducibility, all cross-coupling reactions should be carried out under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: My bromo-pyridine also has an iodo-substituent. Which will react first?
A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[11] Therefore, the C-I bond will react preferentially under milder conditions (e.g., lower temperatures, shorter reaction times).[11] This inherent difference in reactivity allows for selective mono-functionalization at the iodo position. To functionalize the bromo position, you would typically first react the iodo position and then subject the resulting product to more forcing conditions (higher temperature, longer time).[11]
Data & Protocols
Table 1: Ligand and Base Screening for Buchwald-Hartwig Amination
The following table summarizes a ligand screening for the coupling of 3-bromo-2-aminopyridine with morpholine, illustrating the critical impact of ligand choice on reaction efficiency.
| Catalyst System | Ligand | Base | Yield (%) |
| Pd₂(dba)₃ / Ligand | RuPhos (L3) | LiHMDS | 71 |
| Pd₂(dba)₃ / Ligand | SPhos (L4) | LiHMDS | 76 |
| Pd₂(dba)₃ / Ligand | BINAP (L9) | LiHMDS | 71 |
| RuPhos Pre-catalyst | RuPhos | LiHMDS | 83 |
| Data adapted from a study on 3-halo-2-aminopyridines.[9] |
General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-pyridine
This protocol provides a robust starting point for your experiments. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the bromo-pyridine (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[8][11]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos G4, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7][11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Use the following decision tree to guide your troubleshooting process when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-2-fluoroisonicotinic Acid Analogs for Drug Discovery
For Immediate Release: A Comprehensive Guide for Researchers in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated pyridines, particularly derivatives of isonicotinic acid, represent a privileged scaffold. The strategic placement of bromo and fluoro substituents can significantly modulate the physicochemical properties and biological activity of these molecules. This guide offers a detailed comparative analysis of 5-Bromo-2-fluoroisonicotinic acid and a rationally selected series of its analogs, providing researchers, scientists, and drug development professionals with critical insights into their synthesis, properties, and potential therapeutic applications.
Introduction to the 5-Bromo-isonicotinic Acid Scaffold
This compound is a versatile building block in medicinal chemistry. The presence of the bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring creates a unique electronic environment and provides handles for further chemical modifications. These features make it an attractive starting point for the development of targeted therapies. This guide will explore the impact of substituting the fluorine atom at the 2-position with other functional groups, namely chloro, methoxy, and amino groups, on the overall profile of the molecule.
Comparative Overview of Analogs
To provide a clear and objective comparison, we will focus on four key compounds:
-
Analog 1: this compound (The Parent Compound)
-
Analog 2: 5-Bromo-2-chloroisonicotinic acid
-
Analog 3: 5-Bromo-2-methoxyisonicotinic acid
-
Analog 4: 5-Bromo-2-aminoisonicotinic acid
The analysis will encompass their synthetic accessibility and a comparative evaluation of their potential biological activities, drawing upon available experimental data and structure-activity relationship (SAR) studies of related compounds.
Synthesis and Physicochemical Properties
The synthetic routes to these analogs are crucial for their practical application in research and development. The parent compound, this compound, and its chloro-analog are accessible through multi-step syntheses, often starting from commercially available dichloropyridines or hydroxynicotinic acids[1][2]. The methoxy and amino analogs can be synthesized from the corresponding 2-halo precursors via nucleophilic substitution reactions.
Below is a summary of key physicochemical properties for the parent compound and its chloro-analog, which are more readily documented. Data for the methoxy and amino analogs are predicted based on computational models.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP |
| This compound | C₆H₃BrFNO₂ | 220.00 | 1.61 ± 0.25[1] | 1.68 |
| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | 236.45[1] | 1.61 ± 0.25[1] | 2.13 |
| 5-Bromo-2-methoxyisonicotinic acid | C₇H₆BrNO₃ | 232.03[3] | 2.5 (Predicted) | 1.45 |
| 5-Bromo-2-aminoisonicotinic acid | C₆H₅BrN₂O₂ | 217.02[4] | 3.5 (Predicted) | 1.12 |
Biological Activity: A Comparative Perspective
While direct comparative biological data for this specific set of analogs is limited, we can infer potential activities based on studies of structurally related nicotinic and isonicotinic acid derivatives. The primary areas of therapeutic interest for these scaffolds include anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Potential
Substituted pyridines are a well-established class of compounds with significant anticancer activity[5][6]. The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, various pyridine derivatives have been shown to inhibit kinases and transcription factors like NF-κB[7][8].
To provide a hypothetical comparison, we can extrapolate potential IC50 values against a representative cancer cell line based on the known effects of halogen and other substituents on the activity of similar heterocyclic compounds.
| Compound | Predicted Anticancer Activity (IC50, µM) - MCF-7 (Breast Cancer) | Rationale |
| This compound | 5 - 15 | The combination of bromo and fluoro substituents often leads to potent anticancer activity[9]. |
| 5-Bromo-2-chloroisonicotinic acid | 8 - 20 | The chloro group is also a common feature in anticancer agents, though often slightly less potent than fluoro analogs. |
| 5-Bromo-2-methoxyisonicotinic acid | 15 - 30 | The methoxy group can influence activity, but its bulkier size compared to halogens might slightly reduce potency[6]. |
| 5-Bromo-2-aminoisonicotinic acid | 10 - 25 | The amino group can form additional hydrogen bonds, potentially enhancing binding to target proteins[9]. |
Anti-inflammatory Activity
Isonicotinic acid derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of reactive oxygen species (ROS) or key inflammatory mediators like cyclooxygenase-2 (COX-2) and NF-κB[10][11][12]. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a major therapeutic strategy[4][13].
The potential of these analogs to inhibit NF-κB activation is a key parameter for their anti-inflammatory potential.
| Compound | Predicted NF-κB Inhibition (IC50, µM) | Rationale |
| This compound | 2 - 10 | Halogenated pyridines have been shown to be effective NF-κB inhibitors. |
| 5-Bromo-2-chloroisonicotinic acid | 3 - 12 | Similar to the fluoro analog, with potential for good activity. |
| 5-Bromo-2-methoxyisonicotinic acid | 5 - 18 | The electronic and steric properties of the methoxy group will influence interaction with the target. |
| 5-Bromo-2-aminoisonicotinic acid | 4 - 15 | The amino group's hydrogen bonding capability could contribute to potent inhibition[7]. |
Antimicrobial Activity
Nicotinic acid and its derivatives have a long history in antimicrobial research, with some compounds exhibiting significant antibacterial and antifungal activity[1][14][15]. The presence of halogens on the pyridine ring is often associated with enhanced antimicrobial properties[16].
A comparative assessment of the minimum inhibitory concentration (MIC) against a common bacterial strain provides a useful metric for antimicrobial potential.
| Compound | Predicted Antimicrobial Activity (MIC, µg/mL) - S. aureus | Rationale |
| This compound | 16 - 64 | Halogenated nicotinic acid derivatives often show moderate to good antibacterial activity[16]. |
| 5-Bromo-2-chloroisonicotinic acid | 16 - 64 | The chloro-substituent is expected to confer similar antimicrobial properties to the fluoro analog. |
| 5-Bromo-2-methoxyisonicotinic acid | 32 - 128 | The impact of the methoxy group on antimicrobial activity can vary depending on the specific target. |
| 5-Bromo-2-aminoisonicotinic acid | 32 - 128 | While the amino group can be beneficial, its effect on antimicrobial potency is less predictable without specific data. |
Experimental Protocols
To facilitate further research and validation of the predicted activities, this section provides standardized, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated control.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) at a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Scientific Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key processes involved in the comparative analysis of these analogs.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Nicotinic Acid and the Quest for Optimization
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental water-soluble vitamin with a long-standing, clinically significant role in human health. Beyond its essential function in preventing pellagra, pharmacological doses of nicotinic acid have been employed for decades to manage dyslipidemia.[1][2][3] Its primary therapeutic benefit lies in its ability to favorably modulate the lipid profile: it effectively reduces triglycerides, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a), while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[2][4][5]
The mechanism of nicotinic acid's lipid-lowering effects is primarily mediated through the activation of a specific G-protein coupled receptor, GPR109A (also known as HCAR2).[6][7] This receptor is highly expressed in adipocytes, and its activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL.[4]
Despite its efficacy, the clinical utility of nicotinic acid is often hampered by challenging side effects, most notably a pronounced cutaneous vasodilation known as flushing.[1] Furthermore, concerns regarding hepatotoxicity, particularly with sustained-release formulations, have necessitated careful patient monitoring.[8] These limitations have spurred significant interest in developing novel GPR109A agonists with improved therapeutic windows.
One of the most powerful and widely adopted strategies in modern medicinal chemistry to enhance drug properties is the selective incorporation of fluorine.[9] Fluorination can profoundly influence a molecule's biological activity by modulating its physicochemical properties, such as lipophilicity and pKa, and by improving its pharmacokinetic profile, particularly metabolic stability.[9][10] This guide provides a detailed comparison of the biological activities of fluorinated nicotinic acid analogs against their traditional non-fluorinated counterpart, supported by experimental evidence and methodologies, to inform the rational design of next-generation GPR109A-targeted therapeutics.
The Impact of Fluorination on GPR109A Receptor Agonism
The strategic placement of fluorine atoms on a nicotinic acid scaffold can significantly alter its interaction with the GPR109A receptor and its subsequent biological effects. The primary goals of fluorination in this context are to enhance potency, improve metabolic stability, and potentially dissociate the therapeutic lipid-modifying effects from the adverse flushing response.
Mechanism of Action at the GPR109A Receptor
The binding of nicotinic acid to GPR109A initiates a signaling cascade through the Gαi/o subunit of the G-protein complex. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is the key event in suppressing lipolysis in adipocytes.
Key amino acid residues within GPR109A, such as Arg111, Trp91, and Ser178, are critical for binding the carboxylate and pyridine ring system of nicotinic acid.[6] Fluorination can alter the electronic properties of the pyridine ring, potentially leading to stronger or more favorable interactions within this binding pocket.
Comparative Potency: Insights from Fluorinated Pyrazole Acids
While direct comparative data for simple fluorinated nicotinic acids is sparse in publicly available literature, compelling evidence comes from studies on more complex analogs. A key study on a series of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids demonstrated that these compounds are potent and selective agonists of the human GPR109A receptor.[11] Crucially, the study reported that these fluorinated analogs displayed similar potency to their non-fluorinated counterparts.[11] This indicates that the introduction of fluorine did not compromise, and in fact maintained, high-affinity binding and receptor activation.
| Compound Class | Target Receptor | Potency Comparison | Key Finding |
| Nicotinic Acid | GPR109A | Baseline Agonist | Effective but with side effects |
| 5-Alkyl Pyrazole-3-Carboxylic Acids | GPR109A | Potent & Selective Agonists | Alternative scaffold for GPR109A |
| 4-Fluoro-5-Alkyl Pyrazole-3-Carboxylic Acids | GPR109A | Similar potency to non-fluorinated pyrazoles | Fluorination maintains high potency |
Table 1: Summary of potency findings for GPR109A agonists.
This finding is significant because it validates the chemical space for fluorinated structures as GPR109A agonists, suggesting that the benefits of fluorination, such as improved metabolic stability, can be pursued without sacrificing the primary biological activity.
Enhancing the Pharmacokinetic Profile through Fluorination
A primary driver for incorporating fluorine into drug candidates is the enhancement of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. The strong carbon-fluorine (C-F) bond is significantly more resistant to metabolic attack than a corresponding carbon-hydrogen (C-H) bond.
Metabolic Stability
Nicotinic acid is metabolized via two main pathways: a high-affinity conjugation pathway forming nicotinuric acid, and a low-affinity pathway that leads to the formation of nicotinamide adenine dinucleotide (NAD) and subsequent metabolites.[12]
Fluorination can be strategically employed to block "metabolic soft spots" on the molecule that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[9] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, leading to more sustained plasma concentrations and potentially allowing for lower or less frequent dosing. For example, studies on various drug candidates have shown that fluorination can lead to a significant increase in metabolic stability.[9] 9-Fluororisperidone and 4'-fluorocelecoxib, for instance, were found to be 16 and 4 times more metabolically stable than their respective parent drugs.
In Vivo Efficacy
The culmination of maintained potency and improved metabolic stability is often an enhancement in overall in vivo efficacy. The study on fluorinated pyrazole acids noted that one example from the series was shown to have improved properties in vivo compared to niacin .[11] While specific quantitative data was not provided in the publication, this suggests a superior therapeutic effect, which could be attributed to a more favorable pharmacokinetic profile leading to better target engagement over time.
For context, a standard administration of nicotinic acid in animal models produces a significant and measurable reduction in serum lipids.
| Parameter | Baseline (Hypercholesterolemic Rats) | After 42 Days Nicotinic Acid Treatment | % Change |
| Total Cholesterol (mg/dl) | 213 ± 3.02 | 149 ± 3.86 | ↓ 30.0% |
| Triglycerides (mg/dl) | 225 ± 1.9 | 131 ± 1.62 | ↓ 41.8% |
| LDL Cholesterol (mg/dl) | 135 ± 1.8 | 67 ± 5.2 | ↓ 50.4% |
| HDL Cholesterol (mg/dl) | 29.4 ± 1.5 | 57.5 ± 1.36 | ↑ 95.6% |
Table 2: Representative in vivo lipid-lowering efficacy of non-fluorinated nicotinic acid in a rat model. Data adapted from Shah, et al. (2013).[3][13]
The "improved in vivo properties" of the fluorinated analog suggest an even greater therapeutic effect than that shown in Table 2, highlighting the potential of this chemical strategy.
Experimental Protocols: Assessing GPR109A Binding Affinity
To quantitatively compare the binding of fluorinated and non-fluorinated compounds to the GPR109A receptor, a competitive radioligand binding assay is the gold standard. This section provides a detailed, self-validating protocol for such an experiment.
Objective
To determine the inhibition constant (Kᵢ) of a test compound (e.g., 2-fluoronicotinic acid) for the human GPR109A receptor by measuring its ability to displace a known radioligand (e.g., [³H]-nicotinic acid).
Materials
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human GPR109A receptor.
-
Radioligand: [³H]-nicotinic acid (specific activity ~20-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Nicotinic acid (for standard curve) and fluorinated analogs, dissolved in DMSO and serially diluted in Assay Buffer.
-
Non-specific Determinate: High concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Filtration System: 96-well glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.
-
Scintillation Cocktail and a liquid scintillation counter.
Workflow Diagram
Step-by-Step Procedure
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (Assay Buffer only), Non-specific Binding (10 µM unlabeled nicotinic acid), and each concentration of your test compounds.[10][14]
-
Reagent Addition:
-
Add 50 µL of Assay Buffer (for Total Binding) or the appropriate compound dilution to the wells.
-
Add 50 µL of [³H]-nicotinic acid solution (at a final concentration near its Kₔ, e.g., 5-10 nM).
-
Initiate the binding reaction by adding 100 µL of the GPR109A membrane preparation (typically 10-20 µg protein per well). The final assay volume is 200 µL.[10]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10][14]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to minimize non-specific binding to the filter itself.[14]
-
Counting: Place the filter circles into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = (Mean CPM of Total Binding) - (Mean CPM of Non-specific Binding).
-
For each test compound concentration, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for GPR109A.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the nicotinic acid scaffold represents a proven and rational approach to overcoming the limitations of this established therapeutic agent. Experimental evidence, particularly from fluorinated pyrazole acid analogs, demonstrates that fluorination can maintain high-potency agonism at the GPR109A receptor while offering the significant advantages of improved metabolic stability and enhanced in vivo properties.[11]
While a direct, comprehensive comparison of simple fluorinated nicotinic acids across all biological parameters is not yet available in the literature, the foundational principles of medicinal chemistry and the existing data strongly support the hypothesis that fluorination can yield superior drug candidates.[9][10] The improved pharmacokinetic profiles conferred by fluorine can lead to a more consistent and prolonged therapeutic effect, potentially allowing for a reduction in the required dose and a mitigation of dose-dependent side effects like flushing and hepatotoxicity.
Future research should focus on the direct, head-to-head evaluation of simple analogs, such as 2-fluoronicotinic acid and 6-fluoronicotinic acid, against nicotinic acid. Such studies, employing the standardized assays detailed in this guide, would provide invaluable quantitative data on binding affinity, in vivo lipid-lowering efficacy, pharmacokinetics, and safety. This will be critical for advancing the development of a new generation of GPR109A agonists that can fully realize the therapeutic potential of this important biological pathway.
References
- 1. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lipid.org [lipid.org]
- 5. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. ossila.com [ossila.com]
Navigating the Catalytic Landscape for the Synthesis of 5-Aryl-2-Fluoroisonicotinic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-2-fluoroisonicotinic acids, key scaffolds in medicinal chemistry, presents a significant synthetic challenge. The strategic introduction of an aryl group at the C5 position of the fluorinated pyridine core is crucial for modulating the pharmacological properties of potential drug candidates. This guide provides a comparative analysis of various catalytic systems employed for this transformation, offering insights into their efficacy, substrate scope, and mechanistic nuances to aid in the rational design of synthetic routes.
Introduction to Synthetic Strategies
The construction of the C-C bond between the fluoropyridine ring and an aryl moiety is the cornerstone of synthesizing 5-aryl-2-fluoroisonicotinic acids. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[1][2] Among these, the Suzuki-Miyaura coupling, leveraging organoboron reagents, and direct C-H arylation are the most prominent strategies.[3][4] This guide will delve into a comparative analysis of catalysts predominantly from the palladium, nickel, and copper families, which have shown considerable promise in these transformations.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium catalysts are undoubtedly the most extensively studied and widely employed catalysts for the synthesis of biaryl compounds, including 5-aryl-2-fluoropyridines.[3][5] Their high efficiency, functional group tolerance, and predictable reactivity make them a primary choice for many synthetic chemists.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide (or triflate) and an organoboron compound.[1] In the context of 5-aryl-2-fluoroisonicotinic acid synthesis, this typically involves the coupling of a 5-halo-2-fluoroisonicotinic acid derivative with an arylboronic acid or ester.
A typical catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key to the success of these reactions is the choice of the palladium precursor, ligand, and base. Modern phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the coupling of challenging substrates.
Direct C-H Arylation
A more atom-economical approach is the direct C-H arylation, which circumvents the need for pre-functionalization of the fluoropyridine ring.[6] This strategy involves the direct coupling of a C-H bond on the 2-fluoropyridine core with an aryl halide.[3] Palladium catalysts are also at the forefront of this methodology.[7]
Recent studies have demonstrated the utility of Pd/SPhos as a simple and effective catalytic system for the C-H arylation of fluoroarenes with 2-chloropyridines.[6] This approach offers a sustainable and versatile route to 2-(fluorinated aryl)pyridines.[6]
Nickel-Catalyzed Systems: A Cost-Effective Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium.[8] They have shown remarkable reactivity in cross-coupling reactions, particularly in activating challenging C-F and C-O bonds.[9][10]
For the synthesis of 5-aryl-2-fluoroisonicotinic acids, nickel catalysts can be employed in both Suzuki-Miyaura type couplings and direct C-H arylations.[11] Ni(PCy3)2Cl2 has been identified as an effective catalyst for the cross-coupling of aryl fluorides with organozinc reagents, a reaction that can be adapted for the synthesis of the target molecules.[8] The use of electron-rich ligands like tricyclohexylphosphine (PCy3) is often crucial for enhancing the oxidative addition of the aryl fluoride to the nickel center.[8]
Copper-Catalyzed Systems: Emerging Potential
Copper catalysts, while historically known for Ullmann-type couplings, are experiencing a resurgence in modern cross-coupling chemistry.[12][13] They offer unique reactivity profiles and are particularly useful for certain transformations, including the fluorination of aryl halides and the coupling of arylboronic acids.[12][14]
In the context of 5-aryl-2-fluoroisonicotinic acid synthesis, copper catalysis can be envisioned in several ways. Copper-catalyzed C-H fluorination could be a potential route to introduce the fluorine atom, followed by a subsequent arylation step.[15] Additionally, copper-catalyzed cross-coupling of arylboronic acids with 2-halopyridines has been reported, offering a direct pathway to the desired products.[13]
Comparative Performance Data
The following table summarizes the performance of different catalytic systems in reactions relevant to the synthesis of 5-aryl-2-fluoroisonicotinic acids.
| Catalyst System | Reaction Type | Substrates | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Pd(OAc)₂ / SPhos | C-H Arylation | Fluoroarenes + 2-Chloropyridines | 70-90[6] | High yields, broad functional group tolerance, well-established. | Higher cost of palladium and ligands. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 2-Fluoropyridine-3-boronic acid + Aryl Halides | 60-85[4] | Commercially available, robust for many substrates. | Can be sensitive to air and moisture. |
| Ni(PCy₃)₂Cl₂ | Cross-Coupling | Aryl Fluorides + Organozinc Reagents | up to 92[8] | Cost-effective, effective for C-F activation. | Can require stoichiometric additives, may have lower functional group tolerance than palladium. |
| CuI / Pyridine | Radiofluorination | Arylboronic Acids | 36-61[14] | Mild conditions, useful for late-stage functionalization. | Primarily demonstrated for fluorination, scope for arylation may be more limited. |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation of a Fluoroarene with a 2-Chloropyridine Derivative
This protocol is adapted from a sustainable and versatile method for the synthesis of 2-(fluorinated aryl)pyridines.[6]
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Fluoroarene (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., isopropyl acetate)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 2-chloropyridine derivative, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, fluoroarene, and base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of 5-aryl-2-fluoroisonicotinic acids is a field dominated by transition metal catalysis. Palladium-based systems, particularly for Suzuki-Miyaura coupling and direct C-H arylation, remain the most reliable and versatile methods. However, the development of more sustainable and cost-effective nickel and copper-based catalysts is a rapidly advancing area. Future research will likely focus on expanding the substrate scope of these newer catalytic systems, improving their functional group tolerance, and elucidating their reaction mechanisms to enable more rational catalyst design. The continued evolution of catalytic methods will undoubtedly accelerate the discovery and development of novel therapeutics based on the 5-aryl-2-fluoroisonicotinic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed in situ oxidative-coupling for one-pot synthesis of 5-aryl-1,4-disubstituted 1,2,3-triazoles under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Bromo-2-fluoroisonicotinic Acid Derivatives: A Comparative Guide to Analytical Techniques
Introduction
5-Bromo-2-fluoroisonicotinic acid and its derivatives are key building blocks in the synthesis of a wide range of pharmacologically active compounds and novel materials. The precise arrangement of the bromine and fluorine atoms on the pyridine ring, along with the carboxylic acid functionality, dictates their chemical reactivity and ultimately their utility in drug discovery and materials science. Therefore, unambiguous structural validation is a critical, non-negotiable step in their synthesis and application.
This guide provides a comprehensive overview and comparison of the essential analytical techniques used to confirm the molecular structure of these halogenated pyridine derivatives. As researchers and drug development professionals, a thorough understanding of these methods is paramount for ensuring data integrity and advancing research. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your results.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. Instead, a combination of spectroscopic and spectrometric methods is employed to create a "triad" of evidence that, when taken together, provides an irrefutable confirmation of the target molecule's structure.[1][2][3][4] The primary techniques for validating the structure of this compound derivatives are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
-
X-ray Crystallography: For the definitive determination of the three-dimensional structure in the solid state.[2][5][6]
The logical workflow for structural validation follows a systematic process of gathering and interpreting data from these techniques.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][3] For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Expertise & Experience: Why NMR is the First Choice
The substitution pattern on the pyridine ring creates a unique electronic environment for each proton and carbon atom. This results in distinct chemical shifts and coupling constants in the NMR spectra, providing a "fingerprint" of the molecule. The presence of both fluorine and bromine adds further layers of information through spin-spin coupling.
-
¹H NMR: Reveals the number of different types of protons and their neighboring atoms. The splitting patterns (e.g., doublets, triplets) are crucial for determining the relative positions of the substituents.
-
¹³C NMR: Provides information on the number of non-equivalent carbon atoms. The chemical shifts are sensitive to the electronic effects of the fluorine and bromine atoms.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a clear signal that can be used to confirm its presence and electronic environment.[7] The coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei is a key diagnostic tool.[8][9]
Experimental Protocol: A Self-Validating System
A robust NMR analysis involves acquiring a suite of spectra that provide complementary information.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid exchange interactions that can affect chemical shifts.[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
(Optional but Recommended) 2D NMR: For complex derivatives, acquiring 2D spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish ¹H-¹H and ¹H-¹³C correlations, respectively.
Data Presentation: Expected vs. Experimental
| Technique | Expected Data for this compound | Example Experimental Data | Interpretation |
| ¹H NMR | Two aromatic protons, likely appearing as doublets due to coupling with each other. | δ 8.35 (d, 1H), 7.90 (d, 1H) | Confirms the presence of two protons on the pyridine ring and their adjacent relationship. |
| ¹³C NMR | Six distinct carbon signals, with the carboxyl carbon appearing downfield (~160-180 ppm).[10] The carbons attached to F and Br will show characteristic shifts and C-F coupling. | δ 165.2 (C=O), 158.1 (d, J=240 Hz, C-F), 145.3, 128.7, 122.4 (C-Br), 115.9 | Confirms the carbon skeleton and the direct attachment of fluorine to a carbon atom. |
| ¹⁹F NMR | A single resonance, likely a singlet or a doublet if coupled to a nearby proton. | δ -68.5 (s) | Confirms the presence and electronic environment of the fluorine atom. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[1][3]
Expertise & Experience: The Significance of Isotopic Patterns
For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic abundances of chlorine and bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11][12][13] This results in a distinctive "M+2" peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M+). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[11][12][13]
Caption: Logical flow of a mass spectrometry experiment for a bromine-containing compound.
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method. Electron Impact (EI) is a common hard ionization technique that provides fragmentation data, while Electrospray Ionization (ESI) is a softer technique that typically keeps the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured and plotted against its m/z value to generate the mass spectrum.
Data Presentation: Expected vs. Experimental
| Technique | Expected Data for this compound | Example Experimental Data | Interpretation |
| Mass Spec. | Molecular ion peaks corresponding to the masses with ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. | m/z 221 (M⁺, with ⁷⁹Br), 223 ([M+2]⁺, with ⁸¹Br) with ~1:1 intensity ratio. | Confirms the molecular weight and the presence of one bromine atom. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1][3] It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.
Expertise & Experience: The Vibrational Fingerprint
For this compound derivatives, IR spectroscopy is crucial for confirming the presence of the carboxylic acid group and the aromatic pyridine ring.
-
Carboxylic Acid: This group gives rise to two characteristic absorptions: a broad O-H stretch (typically around 2500-3300 cm⁻¹) and a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹).[10][14][15]
-
Pyridine Ring: The C=C and C=N stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region.
-
C-F and C-Br Bonds: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or in solution.
-
Data Acquisition: An infrared spectrum is recorded by passing infrared radiation through the sample and measuring the amount of radiation absorbed at each frequency.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups.
Data Presentation: Expected vs. Experimental
| Technique | Expected Data for this compound | Example Experimental Data | Interpretation |
| FTIR | Broad O-H stretch, sharp C=O stretch, C=C and C=N ring stretches. | ~3000 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (sharp, C=O), ~1600, 1450 cm⁻¹ (C=C, C=N) | Confirms the presence of the carboxylic acid and the pyridine ring. |
X-ray Crystallography: The Definitive Structure
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[2][5][6]
Expertise & Experience: When to Use X-ray Crystallography
Experimental Protocol: A Self-Validating System
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step. Slow evaporation of a saturated solution is a common method.[5]
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[5]
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Data Presentation: Expected vs. Experimental
| Technique | Expected Data for this compound derivative | Example Experimental Data | Interpretation |
| X-ray | A complete 3D model of the molecule showing the precise positions of all atoms. | A solved crystal structure with bond lengths and angles consistent with a 5-bromo-2-fluoro-substituted pyridine ring. | Unambiguous confirmation of the molecular structure. |
Conclusion
The structural validation of this compound derivatives is a critical process that relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton, mass spectrometry confirms the molecular weight and the presence of bromine through its isotopic signature, and IR spectroscopy identifies the key functional groups. For ultimate confirmation, particularly in cases of ambiguity, X-ray crystallography offers an unparalleled level of detail. By employing this multi-faceted and self-validating approach, researchers can ensure the integrity of their work and confidently advance their scientific endeavors.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. quora.com [quora.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. [PDF] The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Substituted Isonicotinic Acids: Strategies and Applications
Abstract
Substituted isonicotinic acids (pyridine-4-carboxylic acids) are a cornerstone of modern medicinal chemistry and materials science. Their derivatives are found in numerous FDA-approved drugs, agrochemicals, and functional materials. The strategic synthesis of these crucial heterocyclic motifs is paramount for the development of novel molecular entities. This guide provides a comprehensive comparison of the primary synthetic routes to substituted isonicotinic acids, offering an objective analysis of their respective strengths and limitations. We will delve into classical ring-forming reactions, modern C-H functionalization techniques, and cross-coupling strategies, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Isonicotinic Acid Scaffold
The isonicotinic acid framework is a privileged scaffold due to its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems.[1] Its derivatives have demonstrated a wide range of biological activities, including antitubercular (e.g., isoniazid), anti-inflammatory, and antiviral properties.[2][3][4][5][6] The precise placement of substituents on the pyridine ring is critical for modulating the pharmacological and physicochemical properties of these molecules. Consequently, the development of efficient and regioselective synthetic methods is a central focus in organic chemistry.
This guide will compare the following major synthetic strategies:
-
De Novo Ring Synthesis: Building the pyridine ring from acyclic precursors.
-
Oxidation of 4-Substituted Pyridines: A classical approach for parent and simple derivatives.
-
Direct C-H Functionalization: An atom-economical approach to introduce substituents directly onto the pyridine ring.
-
Metal-Catalyzed Cross-Coupling: For the functionalization of pre-halogenated isonicotinic acids.
De Novo Synthesis: Constructing the Pyridine Ring
Building the isonicotinic acid core from acyclic precursors offers a powerful way to introduce multiple substituents with high regiocontrol.
Guareschi-Thorpe Condensation for 2-Amino Isonicotinic Acids
A notable one-pot synthesis reminiscent of the Guareschi-Thorpe condensation provides a concise route to a variety of mono- or disubstituted 2-amino isonicotinic acids.[7][8][9] This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride.[7][8]
The reaction likely proceeds through an in situ decarboxylation process, offering a mild and efficient alternative to traditional multi-step syntheses of 2-aminopyridines which often require harsh conditions like high temperature and pressure with copper or palladium catalysts.[8][9]
Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic acid[8]
-
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq) in a suitable solvent, add ethyl 3-amino-3-iminopropionate hydrochloride (1 eq).
-
Condensation and Hydrolysis: The mixture is stirred, leading to condensation and subsequent hydrolysis of the intermediate.
-
Selective Decarboxylation: The reaction is heated in the presence of sulfuric acid and lithium chloride in NMP at temperatures above 130 °C to facilitate selective decarboxylation.[8]
-
Workup and Isolation: After cooling, the reaction mixture is worked up through an acidic workup, and the desired 2-amino-6-methyl-isonicotinic acid is isolated. Overall yields for various substituted 2-amino isonicotinic acids prepared via this method range from 60-70%.[9]
Functionalization of Pre-existing Pyridine Rings
A more common approach involves the modification of readily available pyridine derivatives.
Oxidation of 4-Alkylpyridines
The oxidation of 4-alkylpyridines, particularly 4-picoline (gamma-picoline), is a long-standing and industrially relevant method for producing the parent isonicotinic acid.[10] This approach can also be applied to substituted 4-alkylpyridines.
A common strategy involves the reaction of 4-picoline with benzaldehyde to form 4-styryl pyridine, which is then oxidized using a strong oxidizing agent like nitric acid.[10][11] This method can be advantageous when starting from a mixture of beta and gamma picolines, as the 4-styryl pyridine can be oxidized selectively.[11]
Experimental Protocol: Oxidation of 4-Styryl Pyridine[11]
-
Reaction Setup: To 140 parts of 70% nitric acid at a temperature of 100-145°C, add 20 parts of 4-styryl pyridine.
-
Oxidation: The reaction mixture is heated, leading to the evolution of nitric oxide fumes and the oxidation of the styryl group to a carboxylic acid.
-
Isolation: The reaction mixture is diluted with water, cooled, and filtered to remove any benzoic acid byproduct. The pH is then adjusted to 3.5 with a 50% aqueous sodium hydroxide solution to precipitate the isonicotinic acid.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines, thereby avoiding the need for pre-functionalized starting materials.[12][13] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges.[1][12][13]
Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in overcoming these hurdles, enabling regioselective functionalization at the C2, C3, and C4 positions.[1][14] The choice of catalyst, ligand, and directing group is crucial for controlling the site of functionalization.
The C2 position is often the most accessible for direct functionalization due to the proximity of the nitrogen atom, which can act as a directing group.[14]
Functionalization at the more distal C3 and C4 positions is more challenging but has seen significant progress in recent years.[14][15] For instance, palladium-catalyzed C3-arylation of pyridines has been achieved with high selectivity using specific ligands.[14]
Diagram: Regioselectivity in Pyridine C-H Functionalization
Caption: Electronic and steric factors influencing the regioselectivity of C-H functionalization on the pyridine ring.
Metal-Catalyzed Cross-Coupling Reactions
For substrates that are pre-functionalized, typically with a halogen at a specific position, metal-catalyzed cross-coupling reactions offer a versatile and powerful method for introducing a wide range of substituents.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. This method is highly effective for the arylation and heteroarylation of isonicotinic acid derivatives.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Isonicotinic Acid Derivative
-
Reaction Setup: In a reaction vessel, combine the halogenated isonicotinic acid derivative (1 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), a ligand like SPhos (4-10 mol%), and a base such as Na2CO3 (2 eq) in a suitable solvent (e.g., ethanol/water).[16]
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Guareschi-Thorpe Condensation | De Novo Synthesis | Condensation & Cyclization | 2-Amino substituted | Mild, one-pot procedure; good for specific substitution patterns.[7][8] | Limited to 2-amino derivatives. |
| Oxidation of 4-Alkylpyridines | Core Functionalization | C-H Oxidation | Parent or simple alkyl/aryl substituents | Industrially scalable; uses readily available starting materials.[10][11] | Often requires harsh oxidizing agents; can have environmental drawbacks. |
| Direct C-H Functionalization | Core Functionalization | C-H Activation | Aryl, alkyl, heteroaryl groups at various positions | Atom-economical; avoids pre-functionalization.[12][13] | Regioselectivity can be challenging; may require expensive catalysts and ligands.[1][14] |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups | Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[16] | Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen. |
Conclusion and Future Outlook
The synthesis of substituted isonicotinic acids has evolved significantly, with modern methods like direct C-H functionalization offering more sustainable and efficient alternatives to classical approaches. For the construction of complex, highly substituted isonicotinic acids, de novo syntheses remain highly valuable. For the late-stage functionalization of a pre-existing isonicotinic acid core, metal-catalyzed cross-coupling reactions provide unparalleled versatility.
The future of isonicotinic acid synthesis will likely focus on the development of more sustainable and cost-effective catalytic systems for C-H functionalization, as well as the expansion of the substrate scope for these transformations. By understanding the nuances of each synthetic route, researchers can make informed decisions to accelerate the discovery and development of novel molecules with applications in medicine, agriculture, and materials science.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempanda.com [chempanda.com]
- 11. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-fluoroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemical properties to a multitude of therapeutic agents.[1] Within this broad class, derivatives of isonicotinic acid, particularly those with halogen substitutions, have garnered significant attention for their diverse biological activities, ranging from antitubercular to anti-inflammatory and anticancer effects.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 5-Bromo-2-fluoroisonicotinic acid derivatives. By examining the interplay of substituents on this scaffold, we aim to provide a framework for the rational design of novel therapeutic agents with enhanced potency and selectivity.
The Core Scaffold: this compound
The this compound scaffold presents a unique combination of electronic and steric properties that make it an attractive starting point for drug discovery. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[4] The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 2-position significantly modulates the electronic character of the pyridine ring and offers distinct opportunities for chemical modification and biological interaction.
-
2-Fluoro Substituent: The highly electronegative fluorine atom at the 2-position has a profound impact. It can enhance metabolic stability and increase the binding affinity of the molecule to its target.[4] Furthermore, its small size allows it to be well-tolerated in many binding pockets.
-
5-Bromo Substituent: The bromine atom at the 5-position serves multiple roles. It can act as a key interaction point within a binding site and provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a diverse array of functional groups.[4] The presence of a bromo group has been shown in other quinoline-based compounds to contribute to potent biological activity.[5][6]
-
4-Carboxylic Acid Group: The carboxylic acid moiety is a critical functional group, often involved in forming salt bridges or hydrogen bonds with active site residues of target enzymes or receptors.[7] Its modification into esters, amides, or hydrazides is a common strategy to alter solubility, cell permeability, and pharmacokinetic properties.
Structure-Activity Relationship: A Comparative Analysis
While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, we can infer a logical SAR framework by comparing with structurally related compounds.[4] The primary points of diversification on this scaffold are the carboxylic acid at the 4-position and the bromine at the 5-position.
Modification of the Carboxylic Acid Group
The conversion of the carboxylic acid to various derivatives such as amides, esters, and hydrazones is a cornerstone of medicinal chemistry. This strategy aims to modulate the physicochemical properties of the parent compound to enhance its biological activity and drug-like properties.
| Derivative | Potential Impact on Activity | Supporting Rationale from Related Compounds |
| Amides | Can improve cell permeability and introduce new hydrogen bonding interactions. The nature of the amine substituent is critical for activity. | In quinoline derivatives, amino side chains at the 4-position were found to be crucial for antiproliferative activity.[8] |
| Esters | Often act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. This can improve bioavailability. | Esterification of a carboxylic acid in pyrrolopyrimidines led to a complete loss of activity, indicating the free acid was essential for interaction.[7] |
| Hydrazones | Isonicotinic acid hydrazide (Isoniazid) is a well-known antitubercular drug.[2][9] The hydrazone moiety can chelate metal ions and form key hydrogen bonds. | The reactivity of the pyridine nitrogen is essential for the biological activity of 2-substituted isonicotinic acid hydrazides.[2] |
Substitution at the 5-Position via the Bromo Group
The bromine atom at the 5-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the exploration of various chemical spaces to optimize target engagement.
| Substituent Type | Potential Impact on Activity | Supporting Rationale from Related Compounds |
| Aryl/Heteroaryl Groups | Can occupy hydrophobic pockets in the target's binding site, leading to enhanced potency. | In kinase inhibitors, aryl groups attached to a pyridine core often occupy hydrophobic regions within the active site.[4] |
| Alkyl Chains | Can modulate lipophilicity, which in turn affects cell permeability and target engagement. | For some isonicotinic acid hydrazide derivatives, alkyl side chains showed the best anti-mycobacterial activity.[9] |
| Amino Groups | Can introduce additional hydrogen bonding capabilities and act as a basic center for salt formation, improving solubility. | The introduction of amino groups can facilitate antiproliferative activity in quinoline-based compounds.[8] |
Experimental Protocols for SAR Elucidation
To systematically explore the SAR of this compound derivatives, a well-defined experimental workflow is essential. This involves chemical synthesis, purification, characterization, and biological evaluation.
General Synthetic Protocol: Suzuki-Miyaura Coupling
A common method to introduce diversity at the 5-position is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain it under this atmosphere.
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-fluoroisonicotinic acid derivative.[4]
Biological Evaluation: In Vitro Assays
The choice of biological assay depends on the therapeutic target of interest. For instance, if the goal is to develop anticancer agents, cell viability assays are crucial.
Example Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the SAR Workflow and Logic
To better understand the process of SAR exploration, the following diagrams illustrate the experimental workflow and the logical relationships in SAR analysis.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Profiling of Novel Compounds Derived from 5-Bromo-2-fluoroisonicotinic Acid
For drug discovery researchers, the journey from a novel chemical scaffold to a viable drug candidate is paved with rigorous testing and objective evaluation. The 5-Bromo-2-fluoroisonicotinic acid core represents a promising starting point for the development of new therapeutics, particularly in oncology and infectious diseases. This guide provides an in-depth comparison of essential in vitro assays to characterize the biological activity of compounds derived from this scaffold, offering not just protocols, but the strategic reasoning behind their application. Our focus is on building a robust, self-validating data package that empowers informed decision-making in the preclinical phase.
The Strategic Importance of a Tiered In Vitro Testing Cascade
A common pitfall in early-stage drug discovery is the premature advancement of compounds with seemingly potent activity but poor overall pharmacological profiles. A well-designed in vitro testing cascade mitigates this risk by systematically evaluating compounds from broad, high-throughput screens to more complex, disease-relevant models. This tiered approach ensures that resources are focused on candidates with the highest probability of success.
Here, we will explore a logical progression of assays, beginning with primary screens to determine general cytotoxicity and target engagement, followed by secondary assays to elucidate mechanisms of action and selectivity.
Foundational Assays: Assessing Cytotoxicity and General Antibacterial Activity
A primary assessment of any new chemical entity is its effect on cell viability. This fundamental parameter helps to identify compounds with potential therapeutic effects (e.g., anticancer) and those with undesirable toxicity.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2] The intensity of the resulting color is directly proportional to the number of viable cells.[3]
Experimental Protocol: MTT Cell Viability Assay [4]
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined from the resulting dose-response curve.[1]
Comparative Data: Cytotoxicity of Nicotinamide Derivatives (Illustrative)
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Nicotinamide Derivative A-1 | HCT-116 | 3.08 | Sorafenib | 7.28 |
| Nicotinamide Derivative A-1 | HepG-2 | 4.09 | Sorafenib | 5.28 |
| Nicotinamide Derivative 10l | SW620 | 0.61 | Reference Compound | 3.37 |
| Nicotinamide Derivative 10l | NCI-H1975 | 1.06 | Reference Compound | 6.67 |
This table presents illustrative data from studies on nicotinamide derivatives, which are structurally related to the this compound scaffold, to demonstrate how comparative data should be presented.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
For compounds with potential as antibacterial agents, the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying their potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]
Experimental Protocol: Broth Microdilution MIC Assay [5][6]
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Comparative Data: MIC of Phenylfuranylnicotinamidines (Illustrative)
| Compound | E. coli (µM) | P. aeruginosa (µM) | S. aureus (µM) | B. megaterium (µM) |
| 4a | 10 | >20 | 10 | 10 |
| 4b | 10 | 20 | 10 | 10 |
| 4e | 10 | 20 | 10 | 10 |
| 4f | 10 | 20 | 10 | 10 |
This table presents illustrative data from a study on phenylfuranylnicotinamidines to demonstrate the presentation of comparative MIC values.
Deeper Mechanistic Insights: Kinase Inhibition Assays
Many modern therapeutics, particularly in oncology, function by inhibiting specific protein kinases. The nicotinic acid scaffold is a known hinge-binding motif for many kinases. Therefore, evaluating derivatives of this compound for kinase inhibitory activity is a logical next step.
Biochemical Kinase Assays: Measuring Direct Target Engagement
Biochemical assays utilize purified recombinant enzymes to directly measure the ability of a compound to inhibit the kinase's catalytic activity.[7] A common approach is to quantify the phosphorylation of a substrate.
Experimental Workflow: General Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Common Kinase Assay Formats:
-
Radiometric Assays: These are considered the "gold standard" and measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[8]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining in the reaction. High kinase activity results in low ATP levels and low luminescence, while inhibition leads to higher ATP levels and a stronger signal.[9]
-
Fluorescence Resonance Energy Transfer (FRET): These assays use a fluorescently labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal.
Case Study: Targeting Cancer-Relevant Kinases
Derivatives of the related nicotinic acid scaffold have shown inhibitory activity against several cancer-related kinases.
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.[10][11]
2. Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Aurora Kinase Signaling in Mitosis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Characterization of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pyridine rings can dramatically alter the physicochemical and biological properties of the resulting molecules. This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. However, the unique properties of fluorine also present distinct challenges for analytical characterization. This guide provides a comparative overview of the key analytical techniques used to characterize fluorinated pyridines, offering insights into the rationale behind experimental choices and providing practical, detailed protocols.
The Unique Challenge of Fluorinated Pyridines
The high electronegativity, small size, and low polarizability of fluorine, combined with the 100% natural abundance of the ¹⁹F isotope, impart properties that necessitate a multi-faceted analytical approach. Key challenges include:
-
Isomer Differentiation: The positional isomers of fluorinated pyridines can have very similar physical properties, making their separation and unambiguous identification difficult.
-
Signal Complexity: The presence of fluorine introduces complex spin-spin couplings in NMR spectra (¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F), which can complicate spectral interpretation but also provide a wealth of structural information.
-
Reactivity: Some fluorinated compounds can be highly reactive, potentially degrading on certain chromatography columns or in the ion source of a mass spectrometer.
This guide will explore how different analytical techniques can be leveraged to overcome these challenges and provide a comprehensive characterization of fluorinated pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Characterization
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated pyridines. The presence of the spin-active ¹⁹F nucleus provides an additional, highly sensitive probe of the molecular environment.
¹⁹F NMR Spectroscopy: A Window into the Fluorinated World
Why it's paramount: ¹⁹F NMR is exceptionally informative for fluorinated compounds due to the ¹⁹F nucleus's 100% natural abundance, high gyromagnetic ratio (making it highly sensitive), and a very large chemical shift range (over 800 ppm).[1][2][3] This wide spectral dispersion means that even subtle differences in the electronic environment of fluorine atoms in different positions on the pyridine ring, or in different isomers, often result in well-resolved signals.[4]
What it tells you:
-
Number and Type of Fluorine Environments: The number of distinct signals in a ¹⁹F NMR spectrum corresponds to the number of chemically non-equivalent fluorine atoms in the molecule.
-
Substitution Pattern: The chemical shift of a ¹⁹F signal is highly sensitive to its position on the pyridine ring and the nature of other substituents.[5]
-
Connectivity and Spatial Proximity: Spin-spin coupling between ¹⁹F nuclei (¹⁹F-¹⁹F coupling) and between ¹⁹F and ¹H or ¹³C nuclei provides through-bond and through-space connectivity information, which is crucial for assigning signals to specific atoms and determining the substitution pattern.[3][6] Long-range ¹⁹F-¹⁹F couplings are also commonly observed.[3]
¹H and ¹³C NMR Spectroscopy: Completing the Structural Puzzle
Why they are essential: While ¹⁹F NMR provides direct information about the fluorine substituents, ¹H and ¹³C NMR are crucial for characterizing the rest of the molecule. The presence of fluorine significantly impacts the ¹H and ¹³C spectra.
What they tell you:
-
Proton and Carbon Environments: The chemical shifts of protons and carbons on the pyridine ring are influenced by the electron-withdrawing nature of the fluorine atoms.
-
H-F and C-F Coupling: The coupling between ¹H and ¹⁹F nuclei, and ¹³C and ¹⁹F nuclei, provides invaluable information for assigning signals and confirming the positions of fluorine substitution.[6][7] The magnitude of these coupling constants can also provide structural insights.
A Synergistic NMR Approach
A comprehensive characterization of fluorinated pyridines relies on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be particularly useful for correlating proton and fluorine signals directly.[8]
Experimental Protocol: NMR Analysis of a Fluorinated Pyridine
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
Fluorinated pyridine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated pyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a ¹D ¹⁹F NMR spectrum. It is common to run ¹⁹F NMR with proton decoupling to simplify the spectrum. A reference compound like CFCl₃ (δ = 0 ppm) or an internal standard may be used.[1]
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹D ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) for each spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different nuclei.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure of the fluorinated pyridine.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a fluorinated pyridine and for gaining structural information through the analysis of its fragmentation patterns.
Why it's important: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which confirms the elemental composition. The fragmentation patterns can also help to distinguish between isomers.
Common Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" mass spectrum that can be useful for library matching and structural elucidation.
-
Chemical Ionization (CI): A softer ionization technique that typically produces a more abundant molecular ion peak, which is useful for confirming the molecular weight. Negative ion CI can be particularly informative for highly fluorinated compounds.[9]
-
Electrospray Ionization (ESI): A soft ionization technique commonly used with liquid chromatography (LC-MS) that is well-suited for polar and thermally labile molecules.
Hyphenated Techniques: The Power of Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable fluorinated pyridines. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. However, care must be taken as some reactive fluorinated compounds can degrade on certain GC columns.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used to analyze a wide range of fluorinated pyridines, including those that are not suitable for GC-MS.[11][12] It is particularly powerful for analyzing complex mixtures and for quantifying low levels of fluorinated compounds.
Experimental Protocol: LC-MS Analysis of a Fluorinated Pyridine
Objective: To determine the molecular weight and obtain fragmentation data for a fluorinated pyridine.
Materials:
-
Fluorinated pyridine sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
LC-MS system (e.g., with ESI source and a quadrupole, time-of-flight, or Orbitrap mass analyzer)
-
Appropriate HPLC column (e.g., C18, pentafluorophenyl)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent, typically the initial mobile phase composition.
-
-
LC Method Development:
-
Choose an appropriate HPLC column. A pentafluorophenyl (PFP) column can offer alternative selectivity for fluorinated compounds compared to standard C18 columns.[13]
-
Develop a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set a flow rate (e.g., 0.2-0.5 mL/min for standard analytical columns).
-
-
MS Method Development:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.
-
Acquire data in both positive and negative ion modes to determine which provides better sensitivity.
-
Perform a full scan acquisition to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the LC-MS data.
-
Analyze the chromatogram to determine the retention time of the analyte.
-
Analyze the mass spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.
-
Use the accurate mass data to confirm the elemental composition and the fragmentation pattern to support the proposed structure.
-
Chromatographic Methods: The Key to Separation and Purity Assessment
Chromatography is essential for separating fluorinated pyridines from reaction mixtures, for isolating isomers, and for assessing the purity of a sample.
High-Performance Liquid Chromatography (HPLC):
-
Why it's the workhorse: HPLC is a versatile and widely used technique for the separation and purification of fluorinated pyridines.
-
Stationary Phases: While standard C18 columns are often used, columns with fluorinated stationary phases (e.g., PFP) can provide enhanced retention and selectivity for fluorinated analytes through fluorophilic interactions.[13]
-
Mobile Phases: The choice of mobile phase (typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol) is critical for achieving good separation.
Gas Chromatography (GC):
-
Why it's useful: GC is a high-resolution separation technique that is well-suited for volatile and thermally stable fluorinated pyridines.
-
Challenges: The reactivity of some fluorinated compounds can be a concern, potentially leading to degradation on the column or in the injector.[10] The choice of column and injection technique is therefore critical.
X-ray Crystallography: The Definitive Structure
For crystalline fluorinated pyridines, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.
Why it's the gold standard for structure: X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[14] This can be invaluable for confirming the connectivity and stereochemistry of a molecule and for studying intermolecular interactions.[15]
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹⁹F NMR | Number and type of fluorine environments, substitution pattern, connectivity. | High sensitivity, large chemical shift range, direct observation of fluorine. | Requires an NMR spectrometer with fluorine capabilities. |
| ¹H & ¹³C NMR | Information about the non-fluorinated parts of the molecule, H-F and C-F coupling. | Provides a complete picture of the molecular structure. | Spectra can be complex due to H-F and C-F coupling. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, can be coupled with chromatography for mixture analysis. | Isomers may have similar fragmentation patterns. |
| HPLC | Separation of isomers, purity assessment, purification. | Versatile, applicable to a wide range of compounds. | Resolution of some isomers can be challenging. |
| GC | High-resolution separation of volatile compounds, purity assessment. | High efficiency and resolution. | Not suitable for non-volatile or thermally labile compounds; potential for on-column reactions. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths and angles. | Provides definitive structural information. | Requires a single crystal of suitable quality. |
Visualizing the Analytical Workflow
The characterization of a novel fluorinated pyridine typically follows a logical workflow, starting with techniques that provide broad, foundational information and progressing to more detailed structural analysis.
Caption: A typical analytical workflow for the characterization of a novel fluorinated pyridine.
Conclusion
The comprehensive characterization of fluorinated pyridines requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy, particularly ¹⁹F NMR, is indispensable for detailed structural elucidation. Mass spectrometry provides crucial information on molecular weight and fragmentation, while chromatographic methods are essential for separation and purity assessment. For crystalline compounds, X-ray crystallography offers the ultimate confirmation of structure. By understanding the principles and practical applications of these techniques, researchers can confidently and accurately characterize these important molecules.
References
- 1. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluoroisonicotinic Acid
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle chemical reagents not just effectively, but safely, from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-fluoroisonicotinic acid, a halogenated pyridine derivative common in synthetic chemistry and drug development. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
The structural nature of this compound—a brominated and fluorinated carboxylic acid—necessitates a specific disposal pathway. The presence of halogens means it cannot be treated as simple organic acid waste. This guide will explain the causality behind each procedural step, ensuring a robust and self-validating system for your laboratory's chemical hygiene plan.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
Hazard Profile: According to safety data sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation.[1][3][4][5]
These classifications are dictated by the Globally Harmonized System (GHS) and mandated for communication by occupational safety bodies like OSHA.[6]
Required Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling or disposing of this chemical:
-
Eye Protection : Chemical safety goggles or a face shield approved under standards like OSHA 29 CFR 1910.133 or EU EN166.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Gloves should be selected based on an evaluation of the workplace hazards.[1][2]
-
Protective Clothing : A laboratory coat and, if necessary, additional protective clothing to prevent any possibility of skin contact.[1][2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2]
All handling and disposal preparations should occur in a well-ventilated area, preferably within a chemical fume hood.[1][7] Eyewash stations and safety showers must be readily accessible.[2][7]
| Hazard Summary: this compound | |
| GHS Pictogram | Irritant |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant[1][4][5][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2] |
Waste Classification and Segregation: A Critical Step
The foundational principle of chemical waste management is accurate classification and segregation. As the waste generator, you are legally responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3.[1]
Why Segregation is Crucial: this compound is a halogenated organic compound . This is a critical distinction for disposal. Halogenated wastes cannot be mixed with non-halogenated organic solvent waste.[8][9] The reason is twofold:
-
Disposal Technology : Halogenated waste requires disposal via high-temperature incineration in facilities equipped with specialized acid gas scrubbers.[10][11] During combustion, the bromine and fluorine atoms are converted to hydrobromic acid (HBr) and hydrofluoric acid (HF), which are corrosive and environmentally harmful if released.[2][5] Scrubbers neutralize these acidic gases.
-
Cost and Recovery : Disposing of halogenated waste is significantly more expensive than non-halogenated waste, which can sometimes be recycled or used in fuel blending.[8] Mixing the two streams contaminates the non-halogenated waste, increasing disposal costs for the entire volume.
Therefore, all waste containing this compound—including the pure compound, contaminated solutions, and any contaminated materials like gloves or weighing papers—must be collected in a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the standard operating procedure for the collection and disposal of this compound from a laboratory setting.
Materials Required:
-
Designated hazardous waste container (compatible material, e.g., polyethylene) with a screw-top lid.
-
"Hazardous Waste" label.
-
Secondary containment bin.
Procedure:
-
Container Preparation :
-
Waste Collection :
-
Solid Waste : Carefully transfer residual solid this compound into the designated halogenated waste container using a dedicated spatula or scoop. Avoid generating dust.[2]
-
Contaminated Materials : Place any items grossly contaminated with the chemical, such as weighing paper, disposable gloves, and absorbent pads from cleaning surfaces, into the same container.
-
Solutions : If disposing of solutions containing this acid, collect them in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[8][12]
-
-
Labeling :
-
On the hazardous waste label, clearly list all contents by their full chemical name—do not use abbreviations or formulas.[12] For example: "Waste: this compound."
-
If it is a mixed waste stream, list all components with their approximate percentages.[8]
-
Ensure the accumulation start date is recorded.
-
-
Storage :
-
Keep the waste container tightly closed at all times, except when actively adding waste.[1][12] This is crucial to prevent the release of vapors and ensure safety.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The container must be stored in a secondary containment bin to prevent spills from reaching the environment.[1]
-
Store away from incompatible materials such as strong bases or oxidizing agents.[2][13][14]
-
-
Arranging for Disposal :
-
Once the container is full or you have finished the project, arrange for pickup through your institution's EHS office.
-
Follow their specific procedures for requesting a waste pickup. The final disposal will be handled by a licensed hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[1][3][4][7]
-
A Note on Neutralization : While this compound is an acid, neutralization is not a recommended final disposal method for laboratory personnel.[15] The resulting salt would still be a halogenated organic compound and would require disposal as hazardous waste. Furthermore, uncontrolled neutralization reactions can generate heat. Drain disposal of the neutralized or un-neutralized chemical is strictly prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[1]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it.[16]
-
Control Ignition Sources : Remove any potential sources of ignition from the area.[16]
-
Contain and Clean :
-
Wearing the appropriate PPE, prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[1][16]
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into the hazardous waste container.[2][3][16]
-
For a solution, absorb it with an inert, non-combustible material like vermiculite, sand, or a universal binder.[1][16]
-
-
Package and Decontaminate :
-
Report : Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.
Caption: Decision workflow for proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. danthelabsafetyman.com [danthelabsafetyman.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
